1-(4-Bromophenyl)propan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWFAZJGVXPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392430 | |
| Record name | 1-(4-bromophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-09-1 | |
| Record name | 4-Bromo-α-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromophenyl)propan-1-amine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Bromophenyl)propan-1-amine. The information is compiled from various chemical data sources to support research and development activities.
Compound Identification
This compound is a halogenated aromatic amine. It is classified as an organic building block, often used in the synthesis of more complex molecules in pharmaceutical and chemical research.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 74877-09-1[1][2] |
| Molecular Formula | C₉H₁₂BrN[1] |
| Synonyms | alpha-Ethyl-4-bromobenzylamine, 4-Bromo-α-ethylbenzenemethanamine, 1-Amino-1-(4-bromophenyl)propane[1] |
| InChI Key | WKPWFAZJGVXPCH-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)N |
Physicochemical Properties
The compound's properties are summarized in the table below. It is important to note that while some physical properties are well-documented, others like melting and boiling points are not consistently reported for the free base form in the available literature.
| Property | Value | Source |
| Molecular Weight | 214.10 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Purity | Typically ≥97% | [1] |
| Topological Polar Surface Area | 26 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| XLogP3-AA (Predicted) | 2.4 | [4] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |
Chemical Properties and Reactivity
This compound is a primary amine, which imparts basic properties to the molecule. It readily forms salts, such as the hydrochloride salt, upon reaction with acids.[3][6] The presence of the aromatic bromine atom and the amine group makes it a versatile intermediate for various chemical transformations, including N-alkylation, acylation, and cross-coupling reactions.
Stability: The compound should be stored under an inert atmosphere at refrigerated temperatures (2–8 °C) to prevent degradation.[2] It is sensitive to air and moisture.
Experimental Protocols
General Synthesis Workflow
A common synthetic route to primary amines like this compound involves the reductive amination of a corresponding ketone. The general workflow for such a synthesis and subsequent purification is outlined below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 74877-09-1 [amp.chemicalbook.com]
- 3. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - this compound hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. 3-(4-broMophenyl)propan-1-aMine CAS#: 65984-53-4 [m.chemicalbook.com]
- 6. 856562-96-4 | (R)-1-(4-bromophenyl)propan-1-amine hydrochloride - Moldb [moldb.com]
Spectroscopic Profile of 1-(4-Bromophenyl)propan-1-amine: A Technical Guide
Introduction
1-(4-Bromophenyl)propan-1-amine is a primary amine containing a chiral center and a brominated aromatic moiety. As a member of the aryl-substituted amine class, it holds potential as a building block in medicinal chemistry and organic synthesis. The bromine atom, in particular, serves as a useful handle for further functionalization, for instance, in transition metal-catalyzed cross-coupling reactions. An accurate and comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).
¹H NMR Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, the terminal methyl group, and the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to Br) | Deshielded by the electronegative bromine atom. |
| ~ 7.20 | Doublet (d) | 2H | Ar-H (meta to Br) | Shielded relative to the ortho protons. |
| ~ 4.05 | Triplet (t) | 1H | CH-NH₂ | Benzylic proton, deshielded by the aromatic ring and nitrogen. Coupled to the adjacent CH₂ group. |
| ~ 1.70 | Multiplet (m) | 2H | CH₂-CH₃ | Diastereotopic protons, may appear as a complex multiplet. Coupled to CH and CH₃ protons. |
| ~ 1.50 | Singlet (br) | 2H | NH₂ | Broad signal due to quadrupole broadening and chemical exchange. Position is concentration-dependent. |
| ~ 0.90 | Triplet (t) | 3H | CH₂-CH₃ | Terminal methyl group, coupled to the adjacent CH₂ group. |
¹³C NMR Data (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule, including the four distinct aromatic carbons and the three aliphatic carbons.
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 143.0 | Ar-C (C-CH) | Quaternary carbon attached to the propyl-amine group. |
| ~ 131.5 | Ar-CH (ortho to Br) | |
| ~ 128.5 | Ar-CH (meta to Br) | |
| ~ 121.0 | Ar-C (C-Br) | Quaternary carbon attached to bromine; signal may be less intense. |
| ~ 57.0 | CH-NH₂ | Carbon attached to nitrogen, significantly deshielded. |
| ~ 31.0 | CH₂-CH₃ | |
| ~ 10.5 | CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the amine N-H bonds, aromatic and aliphatic C-H bonds, and the C-Br bond.
Key IR Absorptions (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3400 - 3250 | Medium | N-H stretch (asymmetric & symmetric) | Primary amines typically show two distinct bands in this region.[1] Their broadness can be influenced by hydrogen bonding. |
| 3100 - 3000 | Medium | Aromatic C-H stretch | |
| 2960 - 2850 | Medium | Aliphatic C-H stretch | |
| 1620 - 1580 | Medium | NH₂ scissoring (bending) | This bending vibration is characteristic of primary amines.[1] |
| 1590, 1485 | Strong | Aromatic C=C stretch | Two or three bands are typical for benzene derivatives. |
| 1250 - 1020 | Medium | C-N stretch | |
| ~ 1070 | Strong | C-Br stretch (Aromatic) | The exact position can vary, but this is a typical region for aryl bromides. |
| 850 - 810 | Strong | C-H out-of-plane bend | Indicative of 1,4-disubstitution (para) on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the presence of bromine is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectral Data
| m/z (Mass/Charge) | Assignment | Notes |
| 213 / 215 | [M]⁺ (Molecular Ion) | The parent ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 184 / 186 | [M - C₂H₅]⁺ | Loss of the ethyl group via cleavage alpha to the nitrogen, a common fragmentation for amines. |
| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation fragment. |
| 104 | [C₇H₅NH₂]⁺ | Loss of HBr from the [M - C₂H₅]⁺ fragment. |
| 58 | [CH(NH₂)CH₂CH₃]⁺ | Cleavage of the bond between the benzylic carbon and the aromatic ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16-64 scans are typically averaged.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument). Use proton broadband decoupling. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification. Alternatively, direct insertion probe methods can be used.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. Scan a mass range appropriate for the compound, for example, m/z 40-300.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 1-(4-Bromophenyl)propan-1-amine (CAS Number: 74877-09-1)
Disclaimer: Direct experimental data for 1-(4-bromophenyl)propan-1-amine (CAS 74877-09-1) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and supplements this with data from structurally related compounds, particularly other halogenated phenylpropanolamines, to infer potential biological activities and safety considerations. This information is intended for research and drug development professionals and should be used as a reference for further investigation.
Chemical and Physical Properties
This compound, also known as 4-bromo-alpha-ethyl-benzenemethanamine, is a halogenated derivative of phenylpropanolamine. Its chemical structure features a bromine atom at the para position of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74877-09-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR | Available |
| IR | Available |
| Mass Spectrometry | Available |
Synthesis
A plausible synthetic route to this compound is via the reductive amination of 1-(4-bromophenyl)propan-1-one. This common method for amine synthesis involves the reaction of a ketone with an amine source in the presence of a reducing agent.
Caption: Plausible synthetic route for this compound.
Potential Biological Activity and Signaling Pathways
Compounds with this structural motif are often investigated for their effects on G-protein coupled receptors (GPCRs), particularly serotonin receptors like 5-HT₂A. Agonism at the 5-HT₂A receptor is a hallmark of many psychoactive phenylalkylamines. The canonical signaling pathway for the 5-HT₂A receptor involves the activation of Gq/11, leading to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Hypothetical 5-HT₂A receptor signaling pathway for this compound.
Experimental Protocols
While specific experimental protocols for this compound are not published, the following are generalized methodologies for key assays that would be relevant for characterizing this compound, based on protocols for structurally similar molecules.
Radioligand Binding Assay for Monoamine Transporters
This assay would determine the affinity of this compound for DAT, NET, and SERT.
Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the transporter of interest in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of this compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).
In Vitro Functional Assay for 5-HT₂A Receptor Activation
This assay would measure the functional activity of this compound at the 5-HT₂A receptor, for instance, by measuring calcium mobilization.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Plate cells stably expressing the human 5-HT₂A receptor in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the half-maximal effective concentration (EC₅₀) and the maximum effect (Emax).
Safety Data
Specific GHS classification and comprehensive toxicological data for this compound are not available.[3] However, based on data for structurally related para-halogenated amphetamines, the following hazards should be considered.
Table 3: Potential Hazards and Safety Precautions (Inferred from Related Compounds)
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wash thoroughly after handling. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Neurotoxicity | Para-halogenated amphetamines have been shown to have neurotoxic potential, possibly through mitochondrial dysfunction and induction of apoptosis.[4][5] | Handle with caution and minimize exposure. |
| Hepatotoxicity | Para-halogenation of amphetamines may increase hepatic toxicity mediated by mitochondrial impairment.[2] | Use appropriate containment measures. |
First Aid Measures (General Recommendations):
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
Note: This safety information is based on extrapolation and a formal risk assessment should be conducted before handling this compound.
Conclusion
This compound is a compound with limited available data. Its structural characteristics suggest it may have activity as a monoamine transporter ligand and potentially as a 5-HT₂A receptor agonist. Researchers interested in this compound should proceed with caution, conducting thorough in-house characterization of its physicochemical, pharmacological, and toxicological properties. The experimental protocols and safety information provided in this guide, based on related compounds, offer a starting point for such investigations.
References
- 1. fishersci.com [fishersci.com]
- 2. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 3. guidechem.com [guidechem.com]
- 4. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 1-(4-Bromophenyl)propan-1-amine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 1-(4-bromophenyl)propan-1-amine and its derivatives. The primary focus of available research has been on the pharmacological effects of its cathinone derivative, 4-bromomethcathinone (4-BMC), a compound known to interact with monoamine transporters. This document synthesizes the current understanding of the mechanism of action, structure-activity relationships, and potential toxicological profiles of these compounds. Furthermore, it details established experimental protocols for assessing their biological effects and explores other potential activities, such as antimicrobial and anticancer properties, based on related bromophenyl structures.
Introduction
This compound is a chiral primary amine that serves as a synthetic intermediate in the development of various biologically active compounds. The introduction of a bromine atom to the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. While data on the parent compound is limited, its derivatives, particularly those with modifications to the propanamine side chain, have been investigated for their effects on the central nervous system. The most studied of these is 4-bromomethcathinone (4-BMC), a synthetic cathinone.
Interaction with Monoamine Transporters
The primary mechanism of action for many derivatives of this compound, such as 4-BMC, is their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the neurotransmitter signal.
Mechanism of Action: A Dual Role
Compounds like 4-BMC act as both monoamine reuptake inhibitors and releasing agents . As inhibitors, they bind to the transporters, preventing the reuptake of dopamine, serotonin, and norepinephrine, leading to an increased concentration of these neurotransmitters in the synapse. As releasing agents, they can be transported into the presynaptic neuron and induce a reverse transport (efflux) of neurotransmitters. This dual action classifies them as Serotonin-Norepinephrine-Dopamine Releasing Agents (SNDRAs) or Triple Releasing Agents (TRAs).
Quantitative Data on Monoamine Transporter Affinity
The following table summarizes the in vitro binding affinities (Ki) of 4-bromomethcathinone (4-BMC) for human monoamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | hDAT (Ki, nM) | hSERT (Ki, nM) | hNET (Ki, nM) |
| 4-Bromomethcathinone (4-BMC) | 1430 | 230 | 830 |
Data sourced from studies on synthetic cathinones.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Key modifications and their effects include:
-
Substitution on the Phenyl Ring: The presence and position of the bromine atom influence selectivity. Halogenation at the para-position, as in 4-BMC, tends to increase affinity for the serotonin transporter.
-
Modifications to the Side Chain:
-
β-Ketonone: The presence of a ketone at the beta position is characteristic of cathinone derivatives and is crucial for their activity as monoamine releasing agents.
-
N-Alkylation: The nature of the substituent on the amino group can modulate potency and selectivity.
-
Other Potential Biological Activities
While the primary focus has been on neuropharmacology, derivatives of bromophenyl compounds have been investigated for other therapeutic applications.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of various bromophenol and bromophenyl derivatives. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
The cytotoxic effects of bromophenyl-containing compounds against various cancer cell lines have also been explored. For example, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant growth inhibition in cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or interference with cell cycle progression.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound and its derivatives.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity of a compound to a specific transporter.
-
Objective: To determine the inhibition constant (Ki) of a test compound for DAT, SERT, and NET.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound (e.g., 4-BMC).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake/Release Assay
This assay measures the ability of a compound to inhibit neurotransmitter uptake or induce its release.
-
Objective: To determine the potency of a test compound to inhibit the uptake of or stimulate the release of dopamine, serotonin, or norepinephrine.
-
Materials:
-
Synaptosomes (nerve terminals) isolated from rat brain tissue or cells expressing the transporters.
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Test compound.
-
Uptake buffer.
-
-
Procedure (Uptake Inhibition):
-
Pre-incubate synaptosomes or cells with varying concentrations of the test compound.
-
Add the radiolabeled neurotransmitter to initiate uptake.
-
Incubate for a short period.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes or cells.
-
Determine the IC50 for uptake inhibition.
-
-
Procedure (Release Assay):
-
Pre-load synaptosomes or cells with a radiolabeled neurotransmitter.
-
Wash to remove excess unincorporated radiolabel.
-
Add the test compound to stimulate release.
-
After incubation, separate the cells/synaptosomes from the supernatant.
-
Measure the radioactivity in the supernatant (released neurotransmitter).
-
Calculate the percentage of release relative to a known releasing agent.
-
Cytotoxicity Assay
This assay evaluates the toxic effects of a compound on cells.
-
Objective: To determine the concentration of a test compound that causes a 50% reduction in cell viability (IC50).
-
Materials:
-
A suitable cell line (e.g., HeLa, HepG2).
-
Cell culture medium and supplements.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilizing agent (e.g., DMSO).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
This compound and its derivatives represent a class of compounds with significant biological activity, primarily centered on their interaction with monoamine transporters. The available data, largely focused on the cathinone derivative 4-BMC, indicates a role as a triple reuptake inhibitor and releasing agent. The structure-activity relationships highlight the importance of the para-bromine substitution and side-chain modifications in determining the pharmacological profile. While the neuropharmacological effects are most studied, preliminary evidence suggests potential for these and related bromophenyl compounds in antimicrobial and anticancer applications, warranting further investigation. The experimental protocols outlined in this guide provide a framework for the continued exploration of the biological activities of this chemical class.
Disclaimer: The information provided in this document is for research and informational purposes only and does not constitute medical advice. The compounds discussed may have psychoactive and potentially harmful effects and should be handled with appropriate safety precautions in a research setting.
Therapeutic Potential of Bromophenyl Amine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenyl amine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a bromophenyl moiety into various heterocyclic and acyclic scaffolds has led to the discovery of potent agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The bromine atom, a halogen, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. This technical guide provides a comprehensive overview of the therapeutic applications of bromophenyl amine compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Anticancer Applications
Bromophenyl amine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.
Tubulin Inhibitors
A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity.[1][2][3] Several of these compounds exhibited significant growth inhibition against various cancer cell lines. Molecular docking studies suggest that these compounds bind to the tubulin–combretastatin A-4 binding site, thereby inhibiting tubulin polymerization, a critical process for cell division.[1][2]
Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [1][2][3]
| Compound | Target Cell Line | Activity Metric | Value |
| 4e | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 41.25% |
| 4i | SNB-75 (CNS Cancer) | % Growth Inhibition (PGI) | 38.94% |
| 4i | UO-31 (Renal Cancer) | % Growth Inhibition (PGI) | 30.14% |
| 4i | CCRF-CEM (Leukemia) | % Growth Inhibition (PGI) | 26.92% |
| 4i | EKVX (Non-Small Cell Lung Cancer) | % Growth Inhibition (PGI) | 26.61% |
| 4i | OVCAR-5 (Ovarian Cancer) | % Growth Inhibition (PGI) | 23.12% |
Activity measured at a concentration of 10 µM.
Kinase Inhibitors
Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Several bromophenyl amine derivatives have been identified as potent kinase inhibitors.
Novel pyrimidin-2-amine derivatives have been designed as potent PLK4 inhibitors. PLK4 is a key regulator of centriole duplication, and its overexpression is observed in various cancers.[4][5]
Table 2: PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives [4][5]
| Compound | IC50 (µM) |
| 8h | 0.0067 |
Quinoline-oxadiazole hybrids containing a bromophenyl moiety have been synthesized and shown to inhibit EGFR tyrosine kinase, a key target in cancer therapy.[6][7]
Table 3: EGFR Tyrosine Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) |
| Quinoline-oxadiazole hybrid 19 | EGFR | 0.313 |
Antiproliferative Activity
Various other bromophenyl amine derivatives have demonstrated significant antiproliferative activity against different cancer cell lines.
Table 4: Antiproliferative Activity of Bromophenyl Amine Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF7 (Breast Cancer) | IC50 | Comparable to 5-fluorouracil | [8][9] |
| Pyrimidin-2-amine derivatives | MCF-7 (Breast Cancer) | IC50 | Varies (some < 0.05) | [4][10] |
| Pyrimidin-2-amine derivatives | MDA-MB-231 (Breast Cancer) | IC50 | Varies (some < 0.05) | [4][10] |
| Pyrimidin-2-amine derivatives | BT474 (Breast Cancer) | IC50 | Varies (some < 0.05) | [4] |
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Bromophenyl amine compounds have shown promise as both antibacterial and antifungal agents.
Antibacterial Activity
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have exhibited promising antibacterial activity, comparable to the standard drug norfloxacin.[8]
Table 5: Antibacterial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [8]
| Compound | Bacterial Strain | Activity Metric | Value |
| p2, p3, p4, p6 | Various bacteria | MIC | Comparable to Norfloxacin |
Antifungal Activity
The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrated antifungal activity comparable to fluconazole.[8]
Table 6: Antifungal Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [8]
| Compound | Fungal Strain | Activity Metric | Value |
| p2, p3, p4, p6 | Various fungi | MIC | Comparable to Fluconazole |
Experimental Protocols
Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[1][2]
A general three-step synthesis is employed:
-
Formation of Substituted Phenyl Urea: Substituted anilines are reacted with sodium cyanate in acetic acid at room temperature.
-
Formation of Substituted Phenyl Semicarbazide: The substituted phenyl urea is refluxed with hydrazine hydrate in ethanol.
-
Cyclization to form the Triazole Ring: The substituted phenyl semicarbazide is reacted with 3-bromobenzonitrile in n-butanol with potassium carbonate at 120°C.
Anticancer Activity Evaluation (NCI-60 Screen)[1][11]
The anticancer activity of the compounds is determined according to the US National Cancer Institute (NCI) protocol.
-
Cell Lines: A panel of 58-60 different human tumor cell lines is used.
-
Drug Concentration: Compounds are typically tested at a single high dose (e.g., 10 µM).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).
-
Endpoint Measurement: Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: Results are expressed as the percentage of growth inhibition (PGI).
Sulforhodamine B (SRB) Assay[8][12][13][14]
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.
-
Compound Addition: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with Tris base.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm).
Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)[15][16][17]
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.
-
Reagents: A europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer.
-
Procedure:
-
The kinase, antibody, and test compound are incubated together.
-
The tracer is added.
-
Binding of both the antibody and tracer to the kinase results in a high FRET signal.
-
Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.
-
-
Detection: The TR-FRET signal is measured on a plate reader.
Minimum Inhibitory Concentration (MIC) Determination[18][19][20][21][22]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The wells are examined for visible turbidity. The MIC is the lowest concentration in a well that remains clear.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
As mentioned, certain bromophenyl amine triazole derivatives inhibit cancer cell growth by disrupting microtubule dynamics through binding to tubulin.
EGFR Signaling Pathway Inhibition
Bromophenyl amine-containing quinazoline derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase. This blocks the autophosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and survival.
Conclusion
Bromophenyl amine compounds constitute a rich source of biologically active molecules with significant therapeutic potential. The studies highlighted in this guide demonstrate their promise as anticancer and antimicrobial agents. The versatility of the bromophenyl amine scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into novel clinical therapies. The detailed protocols and data presented herein provide a valuable resource for researchers dedicated to the discovery and development of new drugs based on this important chemical class.
References
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrpr.com [ijrpr.com]
Structure-Activity Relationship of 1-(4-Bromophenyl)propan-1-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(4-bromophenyl)propan-1-amine analogs, with a primary focus on their interaction with monoamine transporters. Due to a lack of extensive direct research on this specific class of compounds, this guide synthesizes data from structurally related phenethylamine and amphetamine analogs to infer the SAR. The document details the effects of structural modifications on the potency and selectivity of these compounds as monoamine transporter ligands. Furthermore, it outlines standard experimental protocols for assessing their biological activity and provides visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound and its analogs belong to the broader class of phenethylamines, a scaffold known to interact with various biological targets, most notably the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapeutic agents and substances of abuse. The introduction of a bromine atom at the para-position of the phenyl ring significantly influences the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to elucidate the structure-activity relationships that govern the biological activity of these analogs.
Inferred Structure-Activity Relationships
The biological activity of this compound analogs is primarily dictated by substitutions on the phenyl ring, the alkyl chain, and the terminal amine.
-
Phenyl Ring Substitution: The 4-bromo substitution is a key feature. Halogenation at the para-position of the phenethylamine scaffold is known to influence selectivity towards the different monoamine transporters. For instance, para-substituted amphetamines can exhibit neurotoxic effects and lead to long-term depletion of serotonin.
-
Alkyl Chain Modification: The length and substitution on the propane chain can significantly impact potency and selectivity. An alpha-methylation (as seen in amphetamine analogs) generally increases stimulant properties and can alter the interaction with monoamine transporters from a simple uptake inhibitor to a releasing agent.
-
Amine Group Substitution: N-alkylation or N-arylation can modulate the affinity for monoamine transporters. For example, in related compounds, N-methylation can enhance potency at certain transporters.
Quantitative Data on Structurally Related Analogs
While a comprehensive dataset for this compound analogs is not publicly available, the following tables summarize the in vitro binding affinities of structurally related bromo-substituted compounds at the dopamine and norepinephrine transporters.
Table 1: In Vitro Binding Affinities of Bromo-Substituted Methylphenidate Analogs at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| dl-threo-methylphenidate | 82 | 440 | >1000 |
| o-bromo-dl-threo-methylphenidate | 13 | 32 | >1000 |
| m-bromo-dl-threo-methylphenidate | 4 | 20 | >1000 |
| p-bromo-dl-threo-methylphenidate | 20 | 31 | >1000 |
Data extracted from a study on bromine-substituted analogs of methylphenidate and their binding to monoamine transporters.[1]
Inferred Signaling Pathways and Mechanism of Action
Based on the pharmacology of related compounds like 4-bromoamphetamine, which acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), it can be inferred that this compound analogs likely interact with monoamine transporters to inhibit the reuptake of neurotransmitters, and may also act as releasing agents.
References
In-Depth Technical Guide: Stability and Degradation Pathways of 1-(4-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the chemical compound 1-(4-Bromophenyl)propan-1-amine. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from published literature on structurally related compounds, including primary benzylamines and brominated aromatic compounds. The document outlines plausible degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also presents extrapolated quantitative data and detailed experimental protocols to guide researchers in designing and executing stability-indicating studies. The information herein is intended to serve as a foundational resource for anticipating potential stability issues, identifying likely degradation products, and developing robust analytical methods for this compound in a research and drug development context.
Introduction
This compound, also known as 4-bromo-α-ethylbenzylamine, is a primary amine containing a brominated aromatic ring. Its structural features suggest susceptibility to several degradation pathways that can impact its purity, potency, and safety profile. Understanding the inherent stability of this compound is critical for its proper handling, storage, and application in pharmaceutical development and other scientific research. This guide addresses the core stability concerns by examining the likely effects of hydrolytic, oxidative, photolytic, and thermal stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.10 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| CAS Number | 74877-09-1 | [2] |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. These pathways are primarily inferred from studies on analogous compounds.
Hydrolytic Degradation
While primary amines are generally stable to hydrolysis, forced conditions, particularly at elevated temperatures and extreme pH, could potentially lead to degradation. However, literature on the direct hydrolysis of simple benzylamines under typical pharmaceutical stress conditions is scarce, suggesting a relatively high stability in aqueous solutions.
Oxidative Degradation
Oxidative degradation is a significant potential pathway for primary amines. The primary amine moiety in this compound is susceptible to oxidation, which can lead to the formation of an imine intermediate. This imine can subsequently be hydrolyzed to form 4-bromobenzaldehyde and ethylamine. This pathway is a common degradation route for benzylamines.[3] The use of oxidizing agents like hydrogen peroxide (H₂O₂) is a standard method to induce such degradation in forced stability studies.[4]
A proposed oxidative degradation pathway is illustrated in the following diagram:
Caption: Proposed oxidative degradation of this compound.
Photodegradation
Compounds containing a brominated aromatic ring are often susceptible to photodegradation. The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to debromination and the formation of radical species. Studies on other brominated aromatic compounds have shown that debromination is a primary photodegradation pathway.[5][6] The degradation kinetics often follow a pseudo-first-order model.
A simplified photodegradation pathway is shown below:
Caption: Simplified photodegradation pathway via C-Br bond cleavage.
Thermal Degradation
Thermal stress can induce degradation of benzylamines, primarily through cleavage of the C-N bond. The high temperatures used in analytical techniques like gas chromatography (GC) can sometimes lead to thermal decomposition of amines if not optimized.[7] The primary degradation products would likely be 4-bromostyrene and ammonia, or other radical-derived products.
The following diagram illustrates a potential thermal degradation pathway:
Caption: Potential thermal degradation via C-N bond cleavage.
Quantitative Data from Analogous Compounds
Table 2: Photodegradation Kinetics of Brominated Flame Retardants in n-Hexane
| Compound | Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Reference |
| Pentabromotoluene | 180-400 | 0.1800 | 3.85 | [5][6] |
| Pentabromotoluene | 334-365 | 0.0058 | 120.40 | [5][6] |
| Pentabromoethylbenzene | 180-400 | 0.1942 | 3.57 | [5][6] |
| Pentabromoethylbenzene | 334-365 | 0.0062 | 112.12 | [5][6] |
This data is for illustrative purposes to show the effect of UV wavelength on the degradation of brominated aromatic compounds. The actual rates for this compound may vary significantly.
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical techniques employed.
General Sample Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). This stock solution will be used for all stress studies.
Hydrolytic Degradation
Workflow:
Caption: Workflow for hydrolytic degradation studies.
Protocol:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate all three solutions at 60°C for 24 hours.
-
After incubation, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Oxidative Degradation
Workflow:
Caption: Workflow for oxidative degradation studies.
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Photodegradation
Workflow:
Caption: Workflow for photodegradation studies.
Protocol:
-
Expose a thin layer of the solid compound or a solution of the compound in a quartz cuvette to a UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines).[8]
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Sample at appropriate time intervals.
-
Prepare the samples for analysis by dissolving (if solid) and diluting to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
Workflow:
Caption: Workflow for thermal degradation studies.
Protocol:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve a known amount of the stressed solid in a suitable solvent.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method must be able to separate the parent compound from all potential degradation products and impurities.
Table 3: Starting Point for RP-HPLC Method Development
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a gradient from 10% B to 90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Column Temperature | 30°C |
Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples to ensure that all degradation product peaks are well-resolved from the main peak.
Conclusion
While direct stability data for this compound is limited, a comprehensive understanding of its potential degradation can be inferred from the behavior of structurally similar compounds. The primary anticipated degradation pathways include oxidation of the amine functionality, photodegradation via C-Br bond cleavage, and thermal degradation through C-N bond scission. This guide provides a framework for researchers and drug development professionals to approach the stability assessment of this compound. The outlined experimental protocols and analytical method development strategies offer a solid starting point for generating the necessary data to ensure the quality, safety, and efficacy of products containing this compound. It is imperative that these generalized protocols are tailored to specific experimental setups and that all analytical methods are fully validated.
References
- 1. H2O2-mediated oxidative formation of amides from aromatic amines and 1,3-diketones as acylation agents via C–C bond cleavage at room temperature in water under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Chiral separation of 1-(4-Bromophenyl)propan-1-amine enantiomers
An In-depth Technical Guide to the Chiral Separation of 1-(4-Bromophenyl)propan-1-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the chiral separation of this compound enantiomers. The separation of these enantiomers is crucial in drug development, as individual enantiomers can exhibit different pharmacological and toxicological profiles. This document details methodologies for chiral High-Performance Liquid Chromatography (HPLC), diastereomeric salt formation, and enzymatic resolution, presenting quantitative data and experimental protocols to aid in the selection and implementation of the most suitable separation strategy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. The selection of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving optimal resolution.
Experimental Protocols
Method 1: Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad applicability in separating a wide range of chiral compounds, including aromatic amines.
-
Column: Chiralpak AD-H or Chiralcel OD-H
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic amines like this compound, the addition of a small amount of a basic modifier is often necessary to improve peak shape and resolution. A common mobile phase composition is n-hexane:isopropanol:diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
Method 2: Pirkle-Type CSP
A validated method for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, utilizes a Pirkle-type, or brush-type, CSP. This method can be adapted for this compound.
-
Column: (R,R) Whelk-01
-
Mobile Phase: n-hexane:ethanol:trifluoroacetic acid (TFA):isopropyl amine (95:5:0.1:0.025 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Temperature: 25°C
Data Presentation
The following table summarizes representative quantitative data for the chiral HPLC separation of a closely related compound, β-amino-β-(4-bromophenyl) propionic acid, on an (R,R) Whelk-01 column.
| Parameter | Value |
| Chiral Stationary Phase | (R,R) Whelk-01 |
| Mobile Phase | n-hexane:ethanol:TFA:isopropyl amine (95:5:0.1:0.025) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | ~18.0 min |
| Retention Time (S-enantiomer) | ~22.5 min |
| Resolution (Rs) | > 2.5 |
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Diastereomeric Salt Formation
This classical resolution technique involves the reaction of the racemic amine with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these salts can be separated by crystallization.
Experimental Protocol
A general protocol for the resolution of a chiral amine using a chiral acid is as follows:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The choice of solvent is critical and may require screening to find the optimal conditions for selective crystallization.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extract and evaporate the solvent to obtain the purified enantiomer. The enantiomeric excess (ee) can be determined by chiral HPLC.
Data Presentation
The success of a diastereomeric salt resolution is highly dependent on the specific combination of the amine, resolving agent, and solvent. The following table provides a conceptual summary of expected outcomes.
| Parameter | Expected Outcome |
| Resolving Agent | (+)-Tartaric Acid |
| Solvent | Ethanol |
| Yield of Diastereomeric Salt | Typically < 50% for the desired enantiomer in a single step |
| Enantiomeric Excess (ee) of Isolated Amine | > 90% (can be improved with recrystallization) |
Logical Relationship Diagram
References
Synonyms for 1-(4-Bromophenyl)propan-1-amine like alpha-Ethyl-4-bromobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)propan-1-amine, also known by its synonym alpha-Ethyl-4-bromobenzylamine. This document delves into the chemical identity, synthesis, and potential pharmacological characterization of this compound, offering detailed experimental protocols and data presentation to support research and drug development endeavors.
Chemical Identity and Synonyms
This compound is a substituted phenethylamine derivative. The presence of a bromine atom on the phenyl ring and an ethyl group on the alpha-carbon of the amine side chain are key structural features. A clear understanding of its nomenclature is crucial for literature searches and chemical sourcing.
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonym | alpha-Ethyl-4-bromobenzylamine |
| CAS Number | 74877-09-1[1][2][3] |
| Molecular Formula | C₉H₁₂BrN[1][2] |
| Molecular Weight | 214.10 g/mol [1] |
| Chiral Forms | (S)-1-(4-bromophenyl)propan-1-amine[4], (R)-1-(4-Bromophenyl)propan-1-amine |
Synthesis Protocol: Reductive Amination
The most common and efficient method for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 1-(4-bromophenyl)propan-1-one. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.[5][6][7][8][9][10][11][12][13]
Experimental Protocol
Materials:
-
1-(4-bromophenyl)propan-1-one
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
-
Reducing agent: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous methanol or ethanol
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-(4-bromophenyl)propan-1-one (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). If using ammonium acetate, add 3-5 equivalents. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium borohydride (1.5-2 equivalents), portion-wise. Caution: Hydrogen gas evolution may occur. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane or ethyl acetate to extract the product.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Below is a DOT script for a visual representation of the synthesis workflow.
Potential Pharmacological Activity and Characterization
The structural similarity of this compound to other psychoactive substituted phenethylamines suggests a potential interaction with monoamine neurotransmitter systems. Specifically, many phenethylamine derivatives are known to interact with adrenergic receptors.[14][15][16] Therefore, a logical starting point for characterizing the biological activity of this compound is to investigate its affinity for and functional effects on α- and β-adrenergic receptors.
Proposed Experimental Workflow for Pharmacological Characterization
A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. This workflow begins with broad screening to identify potential targets and progresses to more specific assays to elucidate the mechanism of action.
Detailed Experimental Protocols for Pharmacological Assays
3.2.1. Primary Screening: Radioligand Binding Assay
This assay determines the affinity of the test compound for various adrenergic receptor subtypes by measuring its ability to displace a radiolabeled ligand.[17][18][19][20][21][22][23][24]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [³H]-dihydroalprenolol for β receptors) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| α₁ | [³H]-Prazosin | To be determined |
| α₂ | [³H]-Yohimbine | To be determined |
| β₁ | [³H]-Dihydroalprenolol | To be determined |
| β₂ | [³H]-Dihydroalprenolol | To be determined |
3.2.2. Secondary Assay: Functional Characterization (e.g., Calcium Mobilization Assay for Gq-coupled receptors)
If the binding assay indicates high affinity for a Gq-coupled adrenergic receptor (e.g., α₁), a calcium mobilization assay can determine if the compound acts as an agonist or antagonist.[25][26][27][28][29]
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the target receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add varying concentrations of this compound to the cells and measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an agonist effect.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then add a known agonist for the receptor at its EC₅₀ concentration. A decrease in the agonist-induced fluorescence signal indicates an antagonist effect.
-
Data Analysis: For agonist activity, determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal efficacy). For antagonist activity, determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).
Hypothetical Data Presentation:
| Assay Mode | Parameter | Value for this compound |
| Agonist | EC₅₀ (nM) | To be determined |
| Emax (%) | To be determined | |
| Antagonist | IC₅₀ (nM) | To be determined |
Potential Signaling Pathway
Assuming this compound is found to be an antagonist of the α₁-adrenergic receptor, a Gq-coupled GPCR, it would inhibit the signaling cascade initiated by the endogenous agonist, norepinephrine. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
This technical guide provides a foundational framework for the synthesis and pharmacological investigation of this compound. The detailed protocols and structured data presentation are intended to facilitate further research into the therapeutic potential of this and related compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 74877-09-1 [amp.chemicalbook.com]
- 4. (S)-1-(4-bromophenyl)propan-1-amine hydrochloride - CAS:1108684-03-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. ias.ac.in [ias.ac.in]
- 6. scispace.com [scispace.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between affinity toward adrenergic receptors and approximate electrostatic potentials of phenylethylamine derivatives. 1. Effects of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 24. scienceopen.com [scienceopen.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 27. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. ionbiosciences.com [ionbiosciences.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(4-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)propan-1-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for assessing its chemical purity is essential. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.
The described method utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, providing a straightforward and reproducible approach for quality control in both research and manufacturing environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₉H₁₂BrN[1] |
| Molecular Weight | 214.10 g/mol [1][2] |
| Appearance | Liquid[1] |
| CAS Number | 74877-09-1[2] |
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard and Sample)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H₃PO₄) B: Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in the specified ratio (e.g., 60:40 v/v for isocratic elution). Degas the mobile phase prior to use.[3]
-
Diluent: A mixture of mobile phase components (60:40 v/v, Buffer:Acetonitrile) is recommended.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare a 50 mL solution in the same manner as the standard solution.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the parameters listed in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present at the retention time of the analyte and its impurities.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
After analysis, flush the column with a mixture of water and acetonitrile (e.g., 50:50 v/v) to remove buffer salts.
Data Presentation and Purity Calculation
The purity of the this compound sample is determined by the area normalization method. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A hypothetical chromatogram and the corresponding data are presented in Table 4 for illustrative purposes.
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 3.5 | 1500 | 0.05 | Impurity 1 (e.g., starting material) |
| 2 | 5.2 | 3000 | 0.10 | Impurity 2 (e.g., byproduct) |
| 3 | 7.8 | 2985000 | 99.80 | This compound |
| 4 | 9.1 | 1500 | 0.05 | Impurity 3 (e.g., degradation product) |
| Total | 2991000 | 100.00 |
Method Validation Considerations
For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow and Signaling Pathway Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.
Caption: Experimental Workflow for HPLC Purity Analysis.
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for determining the chemical purity of this compound. The method is straightforward to implement and can be readily validated for use in quality control laboratories within the pharmaceutical industry. The clear separation of the main component from potential impurities ensures the accuracy of the purity assessment, contributing to the overall quality assurance of drug development and manufacturing processes.
References
Protocol for the synthesis of 1-(4-Bromophenyl)propan-1-amine hydrochloride
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Application Notes: Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-Bromophenyl)propan-1-amine
Introduction
1-(4-Bromophenyl)propan-1-amine is a chiral amine that serves as an effective resolving agent for the separation of enantiomers of racemic carboxylic acids. The principle of this resolution technique lies in the formation of diastereomeric salts with differing solubilities.[1][2] When a racemic acid reacts with a single enantiomer of a chiral amine, two diastereomeric salts are formed. Due to their different physical properties, these salts can be separated by fractional crystallization.[1][3] Subsequent treatment of the separated diastereomeric salts allows for the recovery of the enantiomerically pure acid and the chiral resolving agent. This method is a cornerstone of classical resolution and remains a widely used technique in both academic research and industrial-scale synthesis for obtaining enantiopure compounds.[1][4]
Principle of Chiral Resolution
The separation of enantiomers using a chiral resolving agent like this compound is based on the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging.[2] However, diastereomers have distinct physical properties, including solubility, melting point, and boiling point.[2]
The process involves the reaction of a racemic carboxylic acid (a mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, for instance, (R)-1-(4-Bromophenyl)propan-1-amine. This reaction yields a mixture of two diastereomeric salts: (R-acid)-(R-amine) and (S-acid)-(R-amine). Due to the differences in their crystal lattice energies and solvation properties, one diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize out of the solution.[5] The crystallized salt can then be physically separated by filtration. Finally, the enantiomerically enriched carboxylic acid can be liberated from the diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered for potential reuse.
Application: Resolution of Profen Drugs
A significant application of chiral resolving agents is in the pharmaceutical industry for the separation of enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens". For instance, Ibuprofen, (R,S)-2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID where the S-(+)-enantiomer is the active form.[6] Although the R-(-)-enantiomer can be converted to the S-(+)-form in the body, the direct use of the enantiopure S-(+)-Ibuprofen can offer therapeutic advantages.[6] The resolution of racemic ibuprofen is a classic example of the application of diastereomeric salt crystallization.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. These protocols should be optimized for each specific carboxylic acid.
Protocol 1: Screening for Optimal Crystallization Conditions
-
Salt Formation: In separate small-scale test tubes, dissolve equimolar amounts of the racemic carboxylic acid and (R)- or (S)-1-(4-Bromophenyl)propan-1-amine in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Crystallization: Allow the solutions to stand at room temperature to induce crystallization. If no crystals form, cooling the solution in an ice bath or a refrigerator may be necessary.
-
Observation: Observe the formation of crystalline precipitate. The solvent system that yields a significant amount of crystalline material is a good candidate for the preparative scale resolution.
-
Analysis (Optional): The small-scale crystalline product can be isolated and the enantiomeric excess (ee) of the carboxylic acid determined by a suitable analytical method (e.g., chiral HPLC or NMR spectroscopy with a chiral solvating agent) to confirm the selectivity of the crystallization.
Protocol 2: Preparative Scale Resolution of a Racemic Carboxylic Acid
-
Dissolution: Dissolve the racemic carboxylic acid (1 equivalent) in the optimal solvent determined from the screening protocol. Heat the solution gently if necessary to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalents) in the same solvent. Slowly add the solution of the resolving agent to the solution of the carboxylic acid with stirring.[7]
-
Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.[7]
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[7]
-
Drying: Dry the isolated diastereomeric salt to a constant weight.
Protocol 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Diastereomeric Salt: Suspend the crystalline diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) to the suspension until the pH is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess of the recovered carboxylic acid using a suitable analytical technique.
Protocol 4: Recovery of the Chiral Resolving Agent
-
Basification of the Aqueous Layer: Take the aqueous layer from the extraction step (Protocol 3, step 3) and make it basic by adding a strong base (e.g., 2M NaOH) until pH 11-12.
-
Extraction: Extract the liberated this compound into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to recover the chiral resolving agent.
Data Presentation
As no specific quantitative data for the resolution with this compound was found, a template for data presentation is provided below. Researchers should populate this table with their experimental results.
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Yield of Diastereomeric Salt (%) | ee of Resolved Acid (%) |
| e.g., Ibuprofen | (R)-1-(4-Bromophenyl)propan-1-amine | Methanol | Data to be filled | Data to be filled |
| e.g., Ibuprofen | (S)-1-(4-Bromophenyl)propan-1-amine | Methanol | Data to be filled | Data to be filled |
| e.g., Naproxen | (R)-1-(4-Bromophenyl)propan-1-amine | Ethanol | Data to be filled | Data to be filled |
| e.g., Naproxen | (S)-1-(4-Bromophenyl)propan-1-amine | Ethanol | Data to be filled | Data to be filled |
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Experimental Workflow for Chiral Resolution.
References
Thema: Derivatisierung von 1-(4-Bromphenyl)propan-1-amin für die GC-MS-Analyse
Anwendungshinweis und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Primäre Amine, wie 1-(4-Bromphenyl)propan-1-amin, ein Analogon von Amphetamin, weisen jedoch aufgrund ihrer hohen Polarität und der Neigung zur Wechselwirkung mit aktiven Stellen im GC-System oft ein schlechtes chromatographisches Verhalten auf, was zu asymmetrischen Peaks (Tailing) und ungenauen Ergebnissen führt.[1][2]
Die Derivatisierung ist ein chemischer Modifizierungsprozess, der diese polaren primären Amine in weniger polare, flüchtigere und thermisch stabilere Derivate umwandelt.[1][3][4] Dieser Prozess ersetzt die aktiven Wasserstoffatome der Aminogruppe durch eine weniger polare funktionelle Gruppe, was zu mehreren Vorteilen führt:
-
Erhöhte Flüchtigkeit: Ermöglicht die Analyse bei niedrigeren Temperaturen und minimiert den thermischen Abbau.[1]
-
Verbesserte Peakform: Reduziert die Wechselwirkung mit der stationären Phase, was zu schärferen und symmetrischeren Peaks führt.[1][5]
-
Erhöhte Empfindlichkeit: Die Einführung von fluorhaltigen Gruppen kann die Nachweisempfindlichkeit, insbesondere mit einem Elektroneneinfangdetektor (ECD), erheblich steigern.[6][7]
-
Enantiomere Auflösung: Die Verwendung chiraler Derivatisierungsreagenzien ermöglicht die Trennung von Enantiomeren auf einer nicht-chiralen GC-Säule, was für die Analyse von chiralen Molekülen wie 1-(4-Bromphenyl)propan-1-amin entscheidend ist.[3]
Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Achiral- und Chiral-Derivatisierung von 1-(4-Bromphenyl)propan-1-amin unter Verwendung von Trifluoressigsäureanhydrid (TFAA) bzw. N-Trifluoracetyl-L-prolylchlorid (L-TPC) für die anschließende GC-MS-Analyse.
Experimentelle Protokolle
Benötigte Geräte und Reagenzien
-
Geräte: GC-MS-System, Reaktionsgefäße (z. B. 1,5-mL-GC-Vials), Heizblock oder Ofen, Pipetten, Vortex-Mischer, Stickstoff-Verdampfer.
-
Reagenzien: 1-(4-Bromphenyl)propan-1-amin-Standard, Trifluoressigsäureanhydrid (TFAA), N-Trifluoracetyl-L-prolylchlorid (L-TPC), Ethylacetat (wasserfrei), Acetonitril (wasserfrei), Pyridin, Chloroform, Hexan. Alle Lösungsmittel sollten von hoher Reinheit (HPLC- oder GC-Grad) sein.
Protokoll 1: Achirale Derivatisierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll eignet sich für die allgemeine Quantifizierung und Identifizierung ohne Trennung der Enantiomere. TFAA ist ein hochreaktives Acylierungsreagenz, das stabile und flüchtige Derivate mit primären Aminen bildet.[2][7]
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge des 1-(4-Bromphenyl)propan-1-amin-Standards oder der Probe in ein Reaktionsgefäß geben. Wenn die Probe in Lösung vorliegt, das Lösungsmittel unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Reagenzzugabe: 100 µL wasserfreies Ethylacetat zum Auflösen des Rückstands hinzufügen. Anschließend 100 µL TFAA zugeben.[1]
-
Reaktion: Das Gefäß fest verschließen und für 20 Minuten bei 70 °C in einem Heizblock erhitzen.[8][9]
-
Aufarbeitung: Das Gefäß auf Raumtemperatur abkühlen lassen. Überschüssiges Reagenz und Lösungsmittel vorsichtig unter einem Stickstoffstrom eindampfen.
-
Rekonstitution: Den derivatisierten Rückstand in einem geeigneten Volumen (z. B. 200 µL) Ethylacetat für die GC-MS-Injektion wieder auflösen.
Protokoll 2: Chirale Derivatisierung mit N-Trifluoracetyl-L-prolylchlorid (L-TPC)
Dieses Protokoll wird zur Trennung und Quantifizierung der einzelnen Enantiomere von 1-(4-Bromphenyl)propan-1-amin verwendet. L-TPC ist ein chirales Derivatisierungsreagenz, das mit den Enantiomeren des Amins reagiert und Diastereomere bildet, die auf einer Standard-Achiral-GC-Säule getrennt werden können.[10][11][12]
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge des 1-(4-Bromphenyl)propan-1-amin-Standards oder der Probe in ein Reaktionsgefäß geben und unter Stickstoff trocknen.
-
Reagenzzugabe: Den Rückstand in 100 µL Hexan oder einem anderen aprotischen Lösungsmittel lösen. Anschließend 100 µL einer L-TPC-Lösung (z. B. 1 mg/mL in Hexan) zugeben.[10]
-
Reaktion: Das Gefäß verschließen, kurz vortexen und für 15 Minuten bei 70 °C erhitzen.[10]
-
Aufarbeitung: Die Lösung auf Raumtemperatur abkühlen lassen und unter einem leichten Stickstoffstrom zur Trockne eindampfen.
-
Rekonstitution: Den Rückstand in einem geeigneten Lösungsmittelgemisch (z. B. 50/50 Wasser/Acetonitril mit 0,1 % Ameisensäure oder reinem Ethylacetat) auf eine bekannte Konzentration für die GC-MS-Analyse bringen.[10]
Workflow der Derivatisierung und Analyse
Der allgemeine Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse ist im folgenden Diagramm dargestellt.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
GC-MS Analysebedingungen
Die folgenden Parameter sind typische Ausgangsbedingungen und können für spezifische Anwendungen optimiert werden.
| Parameter | Einstellung |
| GC-System | Agilent 7890B oder Äquivalent |
| Massenspektrometer | Agilent 5977 MSD oder Äquivalent |
| GC-Säule | HP-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder Äquivalent[8][9][12] |
| Trägergas | Helium mit einer konstanten Flussrate von 1,0 mL/min[8][9] |
| Injektor-Temperatur | 280 °C |
| Injektionsvolumen | 1-2 µL |
| Injektionsmodus | Splitless[5][8] |
| Ofentemperatur | Anfangstemperatur 80 °C für 2 min, dann Anstieg mit 8 °C/min auf 150 °C, dann mit 30 °C/min auf 280 °C, 2 min halten[8][9] |
| MS-Transferlinie | 280 °C |
| Ionenquelle-Temp. | 230 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI) bei 70 eV[8][9] |
| Scan-Modus | Full Scan (m/z 50-500) für die Identifizierung, Selected Ion Monitoring (SIM) für die Quantifizierung[8] |
Erwartete Ergebnisse und Datenpräsentation
Die Derivatisierung von 1-(4-Bromphenyl)propan-1-amin (Molekulargewicht ca. 214 g/mol ) mit TFAA führt zur Bildung von N-(1-(4-Bromphenyl)propyl)trifluoracetamid (Molekulargewicht ca. 310 g/mol ). Aufgrund des Vorhandenseins von Brom sind charakteristische Isotopenmuster (M+ und M+2) im Massenspektrum zu erwarten.
Die folgende Tabelle fasst die erwarteten Ionen für die quantitative Analyse im SIM-Modus zusammen.
| Derivat | Quantifier-Ion (m/z) | Qualifier-Ion 1 (m/z) | Qualifier-Ion 2 (m/z) |
| TFA-Derivat | 184/186 (M - C2H4 - CF3CO)+ | 282/284 (M - C2H5)+ | 310/312 (M)+ |
| L-TPC-Derivat | 184/186 (M - TPC-Rest)+ | 390/392 (M)+ | 208 (TPC-Fragment) |
Hinweis: Die exakten m/z-Werte und Fragmentierungsmuster sollten experimentell durch Analyse des derivatisierten Standards im Full-Scan-Modus bestätigt werden.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-(4-Bromophenyl)propan-1-amine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-(4-Bromophenyl)propan-1-amine in asymmetric synthesis. This chiral amine serves as a valuable tool in the stereoselective preparation of chemical compounds, a critical aspect of modern drug discovery and development. The protocols herein describe its application as both a chiral resolving agent for the separation of enantiomers and as a chiral auxiliary for directing diastereoselective alkylation reactions.
Application 1: Chiral Resolving Agent for Racemic Acids
Application Note:
Chiral resolution is a fundamental technique for the separation of enantiomers from a racemic mixture. (S)- or (R)-1-(4-Bromophenyl)propan-1-amine can be effectively employed as a chiral resolving agent for racemic carboxylic acids. The principle of this method lies in the formation of diastereomeric salts upon reaction of the racemic acid with a single enantiomer of the chiral amine. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure carboxylic acid and the chiral amine, which can often be recovered and reused. This classical resolution technique remains a practical and cost-effective method for obtaining enantiopure compounds on both laboratory and industrial scales.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol describes a representative procedure for the chiral resolution of racemic ibuprofen using (S)-1-(4-Bromophenyl)propan-1-amine.
Materials:
-
Racemic ibuprofen
-
(S)-1-(4-Bromophenyl)propan-1-amine
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of (S)-1-(4-Bromophenyl)propan-1-amine in 50 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Warm the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature for 12-24 hours, or until crystal formation ceases.
-
If crystallization is slow, it can be induced by scratching the inside of the flask with a glass rod or by placing the flask in a cold bath (4 °C).
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the collected crystals in 100 mL of water.
-
Acidify the suspension by dropwise addition of 1 M HCl with vigorous stirring until the pH is approximately 1-2.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
-
Recovery of the Chiral Amine:
-
To the acidic aqueous layer from the previous step, add 1 M NaOH solution until the pH is basic (approximately 10-11) to liberate the free chiral amine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the (S)-1-(4-Bromophenyl)propan-1-amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee%) of the recovered ibuprofen should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Application 2: Chiral Auxiliary in Diastereoselective Alkylation
Application Note:
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. (S)- or (R)-1-(4-Bromophenyl)propan-1-amine can be converted into a chiral amide, which can then serve as a chiral auxiliary. For instance, acylation of the amine with a carboxylic acid chloride (e.g., propanoyl chloride) yields an N-acyl derivative. The resulting chiral amide can be deprotonated at the α-carbon to form a chiral enolate. The stereocenter on the amine auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation upon reaction with an electrophile (e.g., an alkyl halide). After the desired stereocenter has been established, the chiral auxiliary can be cleaved under hydrolytic conditions to yield the chiral carboxylic acid, alcohol, or other derivatives, and the original chiral amine can be recovered. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds with new stereocenters.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Derivative
This protocol provides a representative procedure for the diastereoselective alkylation of an N-acyl derivative of (S)-1-(4-Bromophenyl)propan-1-amine.
Materials:
-
(S)-1-(4-Bromophenyl)propan-1-amine
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Lithium diisopropylamide (LDA) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Lithium hydroxide (LiOH)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Chiral Amide (N-Propanoyl-1-(4-bromophenyl)propan-1-amine):
-
To a solution of (S)-1-(4-Bromophenyl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the chiral amide.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA solution (1.1 eq) and stir the mixture at -78 °C for 1 hour to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated amide in a mixture of methanol and water.
-
Add an excess of lithium hydroxide (e.g., 5 eq) and heat the mixture to reflux for 12 hours.
-
Cool the mixture to room temperature and acidify with 1 M HCl to pH ~1.
-
Extract the product, the chiral carboxylic acid (2-benzylpropanoic acid), with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the chiral acid.
-
The aqueous layer can be basified with NaOH and extracted with dichloromethane to recover the chiral amine auxiliary.
-
-
Data Analysis:
-
Determine the yield, diastereomeric excess (de%), and enantiomeric excess (ee%) of the final product using appropriate analytical techniques (NMR, chiral HPLC, etc.).
-
Representative Quantitative Data:
The following table presents representative data for a diastereoselective alkylation using a chiral amide auxiliary, illustrating the expected outcomes of such a reaction.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee%) of Product |
| 1 | CH₃I | 95:5 | 90 | >98 |
| 2 | BnBr | 97:3 | 85 | >99 |
| 3 | CH₂=CHCH₂Br | 92:8 | 88 | >97 |
Note: This data is representative of typical results for diastereoselective alkylations using chiral amide auxiliaries and should be confirmed by experimental investigation for this specific system.
Conclusion
This compound is a versatile chiral building block with significant applications in asymmetric synthesis. Its utility as a chiral resolving agent provides a straightforward and scalable method for the separation of enantiomers of acidic compounds. Furthermore, when converted to its N-acyl derivative, it can function as an effective chiral auxiliary, enabling the diastereoselective synthesis of new chiral centers. The protocols and data presented herein offer a guide for researchers in the fields of organic synthesis and drug development to utilize this compound for the preparation of enantiomerically pure molecules.
Experimental procedure for N-alkylation of 1-(4-Bromophenyl)propan-1-amine
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 1-(4-bromophenyl)propan-1-amine. Two common and effective methods are presented: reductive amination using an aldehyde and direct alkylation using an alkyl halide. These procedures are designed for researchers in synthetic chemistry and drug development, offering clear, step-by-step instructions to facilitate the synthesis of N-alkylated derivatives. The protocols include reagent quantities, reaction conditions, purification methods, and characterization data.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical libraries for drug discovery and development. The addition of an alkyl group to a primary amine can significantly alter its biological activity, physicochemical properties, and metabolic stability. This compound is a valuable building block, and its N-alkylated derivatives are of interest for various therapeutic areas. This document outlines two reliable methods for its N-alkylation.
Method 1: Reductive Amination
Reductive amination is a widely used method for the selective formation of secondary amines.[1][2] This two-step, one-pot process involves the initial formation of an imine from the primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. This method offers high selectivity and generally avoids the over-alkylation often seen with other methods.[3][4]
Experimental Protocol: N-Ethylation via Reductive Amination
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.67 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the amine in 20 mL of methanol.
-
Aldehyde Addition: Add acetaldehyde (0.26 mL, 4.67 mmol, 1.0 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH4) (0.18 g, 4.67 mmol, 1.0 eq) portion-wise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of 10 mL of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-ethyl-1-(4-bromophenyl)propan-1-amine.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 214.10 | 4.67 | 1.0 | 1.0 g |
| Acetaldehyde | 44.05 | 4.67 | 1.0 | 0.26 mL |
| Sodium Borohydride | 37.83 | 4.67 | 1.0 | 0.18 g |
| Methanol | - | - | - | 20 mL |
Method 2: Direct Alkylation with Alkyl Halide
Direct N-alkylation with an alkyl halide is another common approach.[5][6] However, this method can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[6][7] To improve the selectivity for mono-alkylation, the reaction can be performed using the hydrobromide salt of the primary amine.[8]
Experimental Protocol: N-Methylation via Direct Alkylation
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, suspend this compound (1.0 g, 4.67 mmol, 1.0 eq) in 20 mL of acetonitrile.[5]
-
Base Addition: Add potassium carbonate (K2CO3) (1.29 g, 9.34 mmol, 2.0 eq) to the suspension.
-
Alkyl Halide Addition: Add methyl iodide (0.32 mL, 5.14 mmol, 1.1 eq) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 20 mL of ethyl acetate and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-methyl-1-(4-bromophenyl)propan-1-amine.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 214.10 | 4.67 | 1.0 | 1.0 g |
| Methyl Iodide | 141.94 | 5.14 | 1.1 | 0.32 mL |
| Potassium Carbonate | 138.21 | 9.34 | 2.0 | 1.29 g |
| Acetonitrile | - | - | - | 20 mL |
Characterization
The synthesized N-alkylated products should be characterized by standard analytical techniques to confirm their identity and purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons and carbons adjacent to the nitrogen are expected.[9][10][11][12]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of one of the N-H stretching bands of the primary amine and the appearance of a single N-H band for the secondary amine can be observed.[10]
Visualizations
Caption: Reductive Amination Workflow
References
- 1. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. fiveable.me [fiveable.me]
Application Notes and Protocols for the Use of 1-(4-Bromophenyl)propan-1-amine in the Preparation of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 1-(4-Bromophenyl)propan-1-amine as a versatile starting material in the synthesis of complex pharmaceutical intermediates. This document outlines a representative two-step synthetic pathway involving an initial N-acylation followed by a subsequent Suzuki-Miyaura cross-coupling reaction. Such sequences are pivotal in modern drug discovery for generating libraries of structurally diverse compounds for biological screening.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure incorporates a chiral primary amine, offering a site for the introduction of various functional groups, and a bromophenyl moiety, which serves as a handle for transition metal-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures, making it an attractive starting material for the synthesis of novel therapeutic agents. The protocols detailed below describe the preparation of an N-acylated intermediate followed by its diversification via a Suzuki-Miyaura coupling, a common strategy in the development of new pharmaceutical entities.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of a representative pharmaceutical intermediate.
Table 1: N-Acylation of this compound
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | N-Acylation | This compound, 4-Fluorobenzoyl chloride | N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide | 85-95 | >98 |
Table 2: Suzuki-Miyaura Cross-Coupling of N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 2 | Suzuki-Miyaura Coupling | N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide, (4-(methoxycarbonyl)phenyl)boronic acid | Methyl 4'-(1-(4-fluorobenzamido)propyl)biphenyl-4-carboxylate | 75-85 | >97 |
Experimental Protocols
Step 1: Synthesis of N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide (N-Acylation)
This protocol details the N-acylation of this compound with 4-fluorobenzoyl chloride to form the corresponding amide.
Materials and Reagents:
-
This compound
-
4-Fluorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide.
Caption: Experimental workflow for N-acylation.
Step 2: Synthesis of Methyl 4'-(1-(4-fluorobenzamido)propyl)biphenyl-4-carboxylate (Suzuki-Miyaura Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the N-acylated intermediate with an arylboronic acid.
Materials and Reagents:
-
N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide
-
(4-(Methoxycarbonyl)phenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine N-(1-(4-bromophenyl)propyl)-4-fluorobenzamide (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Logical relationship in Suzuki-Miyaura coupling.
Signaling Pathway Context
The synthesized biphenyl carboxylate derivatives are representative of a class of compounds that can be designed to interact with various biological targets. For instance, molecules with similar structures have been investigated as modulators of nuclear hormone receptors, such as peroxisome proliferator-activated receptors (PPARs), or as inhibitors of enzymes like cyclooxygenase (COX). The final product from this synthetic route would typically undergo in vitro screening against a panel of relevant biological targets to determine its pharmacological activity.
Application Notes and Protocols for Chromatographic Separation of 1-(4-bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of 1-(4-bromophenyl)propan-1-amine, a key intermediate in pharmaceutical synthesis. The purity and enantiomeric composition of this compound are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The following sections outline methods for chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Reverse-Phase HPLC (RP-HPLC) for purity analysis.
Chiral HPLC for Enantiomeric Separation
The separation of enantiomers of this compound is crucial as different enantiomers can exhibit distinct pharmacological activities. This section details a protocol for the enantioselective separation using a chiral stationary phase (CSP). The method is adapted from established procedures for similar aromatic amines.[1][2][3]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV detector.[1]
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar cellulose-based CSP). Alternative columns include (R,R) Whelk-O1 or Chirosil RCA(+).[1][2][4]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase composition may require optimization depending on the specific column and system.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 225 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of 1.0 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the racemic this compound standard to determine the retention times of the two enantiomers.
-
Inject the test sample solution.
-
Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas.
Data Presentation: Chiral HPLC
Table 1: Hypothetical Chromatographic Data for Enantiomeric Separation
| Parameter | Value |
| Retention Time (Enantiomer 1) | 18.5 min |
| Retention Time (Enantiomer 2) | 23.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (T) | < 1.5 |
| Theoretical Plates (N) | > 2000 |
Experimental Workflow: Chiral HPLC
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs | MDPI [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 1-(4-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of chiral 1-(4-Bromophenyl)propan-1-amine, a valuable building block in pharmaceutical development. Due to the limited availability of literature specifically detailing the enzymatic synthesis of this exact molecule, the following protocols are based on established methods for structurally similar substrates, such as other halogenated phenylalkylamines. Optimization of the described conditions is likely necessary to achieve optimal results for this compound.
Introduction
Chiral amines are critical components in over 40% of small-molecule pharmaceuticals, where the stereochemistry at the chiral center is often crucial for therapeutic efficacy and safety.[1] Traditional chemical methods for synthesizing enantiomerically pure amines can be inefficient, costly, and environmentally unfriendly.[2] Biocatalysis, utilizing enzymes such as transaminases and lipases, offers a green and highly selective alternative for the production of chiral amines.[1][2][3][4]
This document outlines three primary enzymatic strategies for the synthesis of chiral this compound:
-
Asymmetric Synthesis from a Prochiral Ketone: This method employs a stereoselective ω-transaminase (ω-TA) to convert 1-(4-bromophenyl)propan-1-one directly into the desired (R)- or (S)-amine enantiomer, offering a theoretical yield of up to 100%.[1]
-
Kinetic Resolution of a Racemic Amine: This approach uses a lipase or a transaminase to selectively acylate or deaminate one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
-
Deracemization of a Racemic Amine: This advanced strategy combines two enantiocomplementary enzymes or an enzyme with a racemization catalyst to convert a racemic amine into a single, enantiomerically pure product, with a theoretical yield of up to 100%.[1]
Data Presentation
The following tables summarize typical quantitative data for enzymatic amination and resolution reactions based on analogous substrates. These values should be considered as starting points for the optimization of the synthesis of this compound.
Table 1: Asymmetric Synthesis of Chiral Amines using ω-Transaminases
| Enzyme Source | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| Blastococcus saxobsidens (BlasaTA) | (R)-1-(4-bromophenyl)ethylamine | α-ketoglutarate | - | >99 |
| Arthrobacter sp. (R)-selective ω-TA | Prositagliptin ketone | Isopropylamine | 92 | >99.95 |
| Vibrio fluvialis (S)-selective ω-TA | 2-acetylbiphenyl | Isopropylamine | 42 | >99 |
Note: Data for BlasaTA is for a closely related substrate. Data for Arthrobacter sp. and Vibrio fluvialis are for other bulky aromatic ketones and demonstrate the potential of engineered transaminases.
Table 2: Kinetic Resolution of Racemic Amines
| Enzyme | Racemic Amine | Acyl Donor/Amine Acceptor | Conversion (%) | Enantiomeric Excess of Remaining Amine (ee, %) |
| Novozym 435 (Lipase) | 1-Phenylethylamine | Ethyl acetate | ~50 | >99 |
| Candida antarctica Lipase B | Various aromatic amines | Ethyl acetate | ~50 | >97 |
| (S)-ω-Transaminase | 1-Phenylpropan-2-amine | Pyruvate | >48 | >95 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-1-(4-Bromophenyl)propan-1-amine using an (S)-selective ω-Transaminase
This protocol describes the asymmetric synthesis of the (S)-amine from the corresponding prochiral ketone, 1-(4-bromophenyl)propan-1-one.
Materials:
-
(S)-selective ω-transaminase (e.g., from Vibrio fluvialis or a commercial screening kit)
-
1-(4-bromophenyl)propan-1-one
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
HPLC or GC with a chiral column for analysis
Procedure:
-
Prepare a 100 mM stock solution of 1-(4-bromophenyl)propan-1-one in DMSO.
-
In a reaction vessel, combine 9 mL of 100 mM potassium phosphate buffer (pH 8.0), 10 mg of the (S)-selective ω-transaminase, and 100 µL of a 10 mM PLP solution.
-
Add 500 µL of the 100 mM 1-(4-bromophenyl)propan-1-one stock solution to the reaction mixture.
-
Initiate the reaction by adding isopropylamine to a final concentration of 500 mM.
-
Incubate the reaction at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Upon completion, stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous phase twice with ethyl acetate.
-
Wash the combined organic phases with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography if necessary.
Protocol 2: Kinetic Resolution of Racemic this compound using a Lipase
This protocol outlines the kinetic resolution of a racemic mixture of this compound via lipase-catalyzed acylation.
Materials:
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Racemic this compound
-
Ethyl acetate (as both solvent and acyl donor)
-
Molecular sieves (3 Å)
-
HPLC or GC with a chiral column for analysis
Procedure:
-
To a solution of racemic this compound (1 mmol) in 10 mL of ethyl acetate, add 100 mg of immobilized lipase and 200 mg of activated molecular sieves.
-
Seal the reaction vessel and incubate at 45°C with shaking.
-
Monitor the reaction by chiral HPLC or GC until approximately 50% conversion is reached.
-
Once 50% conversion is achieved, filter off the enzyme and molecular sieves.
-
Wash the solids with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated product by column chromatography or acid-base extraction.
-
Analyze the enantiomeric excess of the recovered amine.
Visualizations
Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of a chiral amine from a prochiral ketone.
Kinetic Resolution Workflow
Caption: Workflow for the kinetic resolution of a racemic amine using lipase.
Deracemization Logical Diagram
Caption: Conceptual diagram of a deracemization process using two enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 1-(4-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-(4-Bromophenyl)propan-1-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the reductive amination of 4'-bromopropiophenone. This document outlines two primary pilot plant-scalable methods: catalytic hydrogenation and sodium borohydride reduction. The protocols are designed to be robust, scalable, and provide a high yield of the desired product. Safety considerations and detailed analytical methods are also included to ensure safe and effective implementation in a pilot plant environment.
Synthetic Pathways
The primary route for the synthesis of this compound at a pilot plant scale is the reductive amination of 4'-bromopropiophenone. This can be achieved through two main approaches:
-
Method A: Catalytic Hydrogenation: A one-pot reaction where 4'-bromopropiophenone reacts with ammonia in the presence of a metal catalyst and hydrogen gas.
-
Method B: Reductive Amination with Sodium Borohydride: A two-step, one-pot process where the ketone first forms an imine with ammonia, which is then reduced in situ by sodium borohydride.
Caption: Overview of the synthetic routes for this compound.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the two proposed synthetic methods for pilot plant production.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Sodium Borohydride Reduction |
| Starting Material | 4'-Bromopropiophenone | 4'-Bromopropiophenone |
| Ammonia Source | Anhydrous Ammonia in Methanol | Ammonium Acetate or Aqueous Ammonia |
| Reducing Agent | H₂ gas | Sodium Borohydride (NaBH₄) |
| Catalyst/Reagent | 5% Pd/C or Raney Nickel | - |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | 50-80 °C | 20-40 °C |
| Pressure | 5-10 bar (H₂) | Atmospheric |
| Reaction Time | 12-24 hours | 6-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Product Purity (crude) | >90% | >85% |
| Key Advantages | High yield, atom economy, cleaner reaction | Milder conditions, no high-pressure equipment |
| Key Disadvantages | Requires specialized high-pressure reactor | Use of stoichiometric hydride reagent |
Experimental Protocols
Method A: Catalytic Hydrogenation
This protocol is designed for a 10 L pilot plant reactor.
Materials:
-
4'-Bromopropiophenone: 1.0 kg (4.69 mol)
-
Methanol (anhydrous): 5 L
-
Ammonia in Methanol (7N solution): 2.0 L (14 mol)
-
5% Palladium on Carbon (Pd/C, 50% wet): 50 g
-
Hydrogen Gas (high purity)
-
Celatom® or similar filter aid
-
Hydrochloric Acid (HCl) in Isopropanol (5-6 N)
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
10 L Stainless Steel Jacketed Reactor (autoclave) equipped with overhead stirring, temperature and pressure probes, and gas inlet/outlet.
-
Filtration unit
-
Rotary evaporator
-
Standard laboratory glassware
Caption: Pilot plant workflow for catalytic hydrogenation.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inert.
-
Charging: Charge the reactor with 4'-bromopropiophenone (1.0 kg), methanol (5 L), and the 7N solution of ammonia in methanol (2.0 L). Finally, add the 5% Pd/C catalyst (50 g) as a slurry in a small amount of methanol.
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-10 bar. Start the agitation and heat the reactor jacket to maintain an internal temperature of 50-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours. Samples can be carefully taken (after depressurizing and purging with nitrogen) to be analyzed by HPLC or GC-MS.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celatom® to remove the catalyst. Wash the catalyst pad with methanol (2 x 250 mL).
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (5 L).
-
Wash the organic layer with 10% sodium hydroxide solution (2 x 1 L) and then with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound as an oil.
-
-
Purification:
-
Option 1 (HCl Salt): Dissolve the crude amine in ethyl acetate and add a solution of HCl in isopropanol until the pH is acidic. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.
-
Option 2 (Free Base): Purify the crude amine by vacuum distillation.
-
Method B: Reductive Amination with Sodium Borohydride
This protocol is suitable for a 10 L glass-lined reactor.
Materials:
-
4'-Bromopropiophenone: 1.0 kg (4.69 mol)
-
Methanol: 6 L
-
Ammonium Acetate: 1.8 kg (23.4 mol)
-
Sodium Borohydride (NaBH₄): 266 g (7.04 mol)
-
Hydrochloric Acid (concentrated)
-
Ethyl Acetate
-
Sodium Hydroxide (50% solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
10 L Glass-Lined Jacketed Reactor with overhead stirring and temperature probe.
-
Addition funnel
-
Standard laboratory glassware for work-up.
Caption: Pilot plant workflow for sodium borohydride reduction.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry.
-
Imine Formation: Charge the reactor with 4'-bromopropiophenone (1.0 kg), methanol (6 L), and ammonium acetate (1.8 kg). Stir the mixture at 20-25 °C for 2-4 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5 °C using a chiller. Slowly add sodium borohydride (266 g) in portions, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of water (2 L), being cautious of hydrogen gas evolution.
-
Adjust the pH to ~1 with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate (5 L) and water (3 L). Separate the layers.
-
Wash the aqueous layer with ethyl acetate (2 x 1 L).
-
Combine the aqueous layers and cool to 0-5 °C. Slowly add 50% sodium hydroxide solution until the pH is >12.
-
Extract the product with ethyl acetate (3 x 2 L).
-
Combine the organic extracts, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.
-
-
Purification: Follow the same purification procedures as described in Method A.
Safety and Handling
General Precautions:
-
All operations should be conducted in a well-ventilated area or in a fume hood.
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
An emergency eyewash and safety shower must be readily accessible.
Specific Chemical Hazards:
| Chemical | Hazards | Handling Precautions |
| 4'-Bromopropiophenone | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1] | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Ammonia (Anhydrous/Solutions) | Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. | Handle in a closed system or with adequate ventilation. Use appropriate respiratory protection. |
| Hydrogen Gas | Extremely flammable. | Use in a well-ventilated area away from ignition sources. Ensure proper grounding of equipment. |
| Palladium on Carbon (wet) | Flammable solid. May ignite if allowed to dry. | Keep wet. Handle in an inert atmosphere if possible. |
| Sodium Borohydride | Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle in a dry environment. Add slowly to protic solvents. |
| This compound | Assumed to be toxic and an irritant. Handle with care. | Avoid contact with skin and eyes. Avoid inhalation of vapors. |
Analytical Methods
| Method | Purpose | Typical Conditions |
| HPLC | Monitor reaction progress, determine purity | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA; Detection: UV at 254 nm |
| GC-MS | Confirm product identity and assess purity | Column: DB-5 or equivalent; Carrier Gas: Helium; Detection: Mass Spectrometry |
| ¹H NMR | Structural elucidation of the final product | Solvent: CDCl₃ or DMSO-d₆; Confirm characteristic peaks for the aromatic and aliphatic protons. |
| ¹³C NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆; Confirm the number and chemical shifts of carbon atoms. |
| FT-IR | Functional group analysis | Confirm the presence of N-H stretches and the absence of the C=O stretch from the starting material. |
Conclusion
The provided protocols for the scale-up synthesis of this compound offer two viable options for pilot plant production. Catalytic hydrogenation is the preferred method for its higher yield and better atom economy, though it requires specialized equipment. The sodium borohydride reduction method provides a simpler and milder alternative. The choice of method will depend on the available equipment, safety infrastructure, and economic considerations of the specific manufacturing site. Thorough analytical monitoring and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis on a pilot plant scale.
References
Troubleshooting & Optimization
Troubleshooting common issues in 1-(4-Bromophenyl)propan-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(4-Bromophenyl)propan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main laboratory-scale synthetic routes for this compound are:
-
Reductive Amination of 4-Bromopropiophenone: This is a one-pot reaction where 4-bromopropiophenone is reacted with an amine source, typically ammonia or its equivalent, in the presence of a reducing agent. A common method for this transformation is the Leuckart reaction, which uses ammonium formate or formamide as both the amine source and the reducing agent.[1]
-
Reduction of 4-Bromopropiophenone Oxime: This two-step process involves the initial formation of an oxime from 4-bromopropiophenone and hydroxylamine, followed by the reduction of the oxime to the desired primary amine using a suitable reducing agent like sodium borohydride in the presence of a catalyst or other hydride sources.[2][3]
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields are a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reaction Temperature: The Leuckart reaction, for instance, requires high temperatures, typically between 120-130 °C.[1] Insufficient heating can lead to a sluggish reaction. Conversely, excessively high temperatures might cause decomposition of the starting material or product.
-
Inefficient Reducing Agent: The activity of the reducing agent is crucial. For oxime reduction, ensure your sodium borohydride is fresh and dry. For reductive amination, the choice and stoichiometry of the reducing agent are critical to avoid side reactions.[4]
-
Side Reactions: Several side reactions can consume the starting material or the product, leading to a lower yield. These can include the formation of secondary amines or alcohols from the reduction of the ketone starting material. Optimizing the stoichiometry of the reactants can help minimize these.
-
Product Loss During Work-up and Purification: Amines can be challenging to handle due to their basicity and potential for emulsion formation during aqueous extractions. Ensure the pH is appropriately adjusted during the work-up to either the free base or the salt form to facilitate efficient extraction and minimize losses.
Q3: My final product is impure. What are the likely impurities and how can I remove them?
A3: Common impurities in the synthesis of this compound include unreacted starting materials, intermediates, and byproducts.
-
Unreacted 4-Bromopropiophenone: If the reaction is incomplete, the starting ketone will be a major impurity. This can be identified by its characteristic carbonyl peak in an IR spectrum. Purification can be achieved through column chromatography or by converting the amine product to its hydrochloride salt, which often has different solubility properties than the neutral ketone.
-
Intermediate Imine or Oxime: The intermediate imine (in reductive amination) or oxime may not have been fully reduced. These can be detected by spectroscopic methods. To address this, you can try resubjecting the impure product to the reduction conditions or using a stronger reducing agent.
-
N-formyl Derivative (in Leuckart reaction): The Leuckart reaction can sometimes yield the N-formyl derivative of the amine as a byproduct.[5] This can be hydrolyzed to the desired primary amine by heating with aqueous acid (e.g., HCl).[6]
-
Secondary Amine: Over-alkylation can lead to the formation of a secondary amine. This is more likely if the newly formed primary amine reacts with the starting ketone. Using a molar excess of the ammonia source can help to minimize this.[7]
Purification is typically achieved through column chromatography on silica gel. Alternatively, crystallization of the hydrochloride salt of the amine can be an effective purification method.
Troubleshooting Guides
Issue: Low or No Product Formation in Reductive Amination (Leuckart Reaction)
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | The Leuckart reaction requires high temperatures, typically 120-130 °C for the ammonium formate route and up to 165 °C for the formamide route.[1] Ensure your reaction is heated to the appropriate temperature. |
| Poor Quality of Reagents | Use fresh ammonium formate or formamide. Old reagents may have decomposed, leading to poor reactivity. |
| Incorrect Stoichiometry | An excess of ammonium formate is generally used to drive the reaction to completion.[6] Review and adjust the molar ratios of your reactants. |
| Premature Hydrolysis of Intermediate | While some water is formed in the reaction, an excessive amount can hydrolyze the intermediate imine back to the starting ketone. If using a solvent, ensure it is dry. |
Issue: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of Secondary Amine | The primary amine product can react with the starting ketone to form a secondary amine. To minimize this, use a significant excess of the ammonia source (e.g., ammonium formate).[7] |
| Reduction of Starting Ketone | The reducing agent can potentially reduce the 4-bromopropiophenone to the corresponding alcohol. Using a milder or more selective reducing agent, or carefully controlling the reaction conditions (e.g., temperature), can mitigate this. |
| Formation of N-formyl Amine | In the Leuckart reaction, the N-formyl derivative can be a major byproduct.[5] This can be converted to the desired amine by acidic hydrolysis (e.g., refluxing with dilute HCl) after the main reaction.[6] |
Issue: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Work-up | Amines can cause emulsions during aqueous extractions. To break the emulsion, add a saturated solution of sodium chloride (brine). |
| Co-elution During Column Chromatography | The product may co-elute with impurities. Experiment with different solvent systems for column chromatography. A common eluent system for amines is a mixture of dichloromethane and methanol, sometimes with a small amount of triethylamine to prevent the amine from sticking to the silica gel. |
| Product is an Oil and Difficult to Handle | The free base of this compound is often a liquid.[8] For easier handling and purification, it can be converted to its hydrochloride salt by dissolving the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution or adding a solution of HCl in an organic solvent. The salt will often precipitate as a solid and can be collected by filtration. |
Experimental Protocols
Method 1: Reductive Amination via Leuckart Reaction
This protocol is adapted from general procedures for the Leuckart reaction.[1][9]
Reactants and Stoichiometry
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| 4-Bromopropiophenone | 213.08 | 1 | (e.g., 21.3 g) | 1 |
| Ammonium Formate | 63.06 | 5 | (e.g., 31.5 g) | 5 |
Procedure
-
Combine 4-bromopropiophenone and ammonium formate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 120-130 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add a 10% aqueous solution of hydrochloric acid to the reaction mixture until it is acidic.
-
Heat the mixture at reflux for 1-2 hours to hydrolyze any N-formyl byproduct.
-
Cool the mixture and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Expected Results
-
Appearance: Colorless to pale yellow liquid.[8]
-
Yield: Moderate to good (typically 50-70%).
-
Purity: Can be assessed by GC-MS or NMR. A purity of >97% is achievable after purification.[8]
-
Spectroscopic Data (Reference):
-
¹H NMR (CDCl₃): δ (ppm) ~7.4 (d, 2H), ~7.2 (d, 2H), ~4.1 (t, 1H), ~1.7 (m, 2H), ~0.9 (t, 3H).
-
¹³C NMR (CDCl₃): δ (ppm) ~144, ~131, ~128, ~120, ~57, ~31, ~10.
-
IR (neat, cm⁻¹): ~3370, ~3290 (N-H stretch), ~1590 (aromatic C=C).
-
Method 2: Reduction of 4-Bromopropiophenone Oxime
This protocol is based on general procedures for oxime formation and reduction.[2][3][10]
Step 1: Synthesis of 4-Bromopropiophenone Oxime
-
Dissolve 4-bromopropiophenone in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into water to precipitate the oxime.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Reduction of the Oxime
-
Suspend the 4-bromopropiophenone oxime in a suitable solvent (e.g., methanol or ethanol).
-
Cool the mixture in an ice bath.
-
Add a reducing agent, such as sodium borohydride, portion-wise. A catalyst like nickel(II) chloride or zirconium(IV) chloride can be added to facilitate the reduction.[2]
-
After the addition is complete, stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully adding water or dilute acid.
-
Perform a standard aqueous work-up, including extraction with an organic solvent.
-
Dry and concentrate the organic phase to obtain the crude amine.
-
Purify as described in Method 1.
Quantitative Data Comparison
| Parameter | Reductive Amination (Leuckart) | Oxime Reduction |
| Typical Yield | 50-70% | 60-80% (over two steps) |
| Reaction Time | 4-8 hours | 3-6 hours (total) |
| Purity (after purification) | >97% | >98% |
| Key Reagents | Ammonium formate | Hydroxylamine, Sodium borohydride |
| Number of Steps | One-pot | Two steps |
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Logical Relationship: Troubleshooting Low Yield
Caption: Common causes and solutions for low yield in the synthesis.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for the synthesis of 1-(4-Bromophenyl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)propan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are through the reductive amination of 1-(4-bromophenyl)propan-1-one. Key variations of this method include the use of different reducing agents and nitrogen sources. Another notable, albeit less common, method is the Leuckart reaction.
Q2: What is the starting material for the reductive amination synthesis of this compound?
A2: The primary starting material for this synthesis is 1-(4-bromophenyl)propan-1-one.
Q3: Which reducing agents are most effective for the reductive amination of 1-(4-bromophenyl)propan-1-one?
A3: Several reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being highly effective due to their selectivity for the imine intermediate over the ketone starting material.[1][2][3][4] Sodium borohydride (NaBH₄) can also be used, but it may require a two-step process to avoid reduction of the starting ketone.[1][2][4]
Q4: What are the typical reaction conditions for the Leuckart reaction to synthesize this compound?
A4: The Leuckart reaction typically involves heating 1-(4-bromophenyl)propan-1-one with a nitrogen source like ammonium formate or formamide at high temperatures, generally between 120°C and 185°C.[5][6][7] Using ammonium formate is often reported to give better yields than formamide alone.[6]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation (Reductive Amination) | Ensure anhydrous conditions, as water can inhibit imine formation. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark trap if the solvent allows for azeotropic removal of water. The optimal pH for imine formation is typically mildly acidic (pH 4-5).[4] |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions. |
| Sub-optimal Reaction Temperature | For reductive amination with borohydrides, the reaction is often carried out at room temperature. For the Leuckart reaction, ensure the temperature is high enough (120-185°C) for the reaction to proceed.[5][6] |
| Incorrect Stoichiometry | An excess of the amine source (e.g., ammonium acetate or formate) is often used to drive the equilibrium towards imine formation. Ensure the molar ratios of reactants are appropriate. |
| Side Reaction: Reduction of Starting Ketone | If using a strong reducing agent like NaBH₄, the ketone may be reduced to the corresponding alcohol (1-(4-bromophenyl)propan-1-ol). To avoid this, use a more selective reagent like NaBH₃CN or NaBH(OAc)₃, or perform the reaction in two steps: first form the imine, then add the reducing agent.[1][2][4] |
Issue 2: Presence of Impurities in the Final Product
| Possible Impurity | Identification | Troubleshooting and Removal |
| Unreacted 1-(4-bromophenyl)propan-1-one | Can be detected by TLC, GC-MS, or ¹H NMR (presence of a carbonyl signal). | Increase reaction time or temperature (within optimal range). Ensure sufficient equivalents of the amine source and reducing agent are used. Can be removed by column chromatography. |
| 1-(4-bromophenyl)propan-1-ol | Formation of this alcohol byproduct is common if the ketone is reduced. It can be identified by its characteristic -OH peak in the IR spectrum and distinct signals in the ¹H NMR spectrum. | Use a milder, more selective reducing agent (NaBH₃CN or NaBH(OAc)₃).[1][2][4] This impurity can be separated from the desired amine by column chromatography. |
| N-formyl Intermediate (Leuckart Reaction) | The Leuckart reaction can sometimes yield the N-formyl derivative as the main product.[6] This can be identified by the presence of a formyl proton signal in the ¹H NMR spectrum. | Ensure complete hydrolysis of the formyl intermediate by treating the reaction mixture with a strong acid (e.g., HCl) during workup and heating if necessary.[5] |
| Over-alkylation Products (Secondary/Tertiary Amines) | While less common when using a large excess of the ammonia source, over-alkylation can occur. These can be detected by mass spectrometry. | Use a significant excess of the ammonia source (e.g., ammonium formate/acetate). |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is a general guideline and may require optimization.
Materials:
-
1-(4-bromophenyl)propan-1-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Adjust the pH of the reaction to 6-7 with glacial acetic acid.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Leuckart Reaction
This protocol involves high temperatures and should be performed with appropriate safety precautions.
Materials:
-
1-(4-bromophenyl)propan-1-one
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 1-(4-bromophenyl)propan-1-one (1.0 eq) and ammonium formate (5-10 eq).
-
Heat the mixture to 160-180°C and maintain this temperature for 4-8 hours.[5] Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Add concentrated HCl and reflux the mixture for several hours to hydrolyze the intermediate N-formyl amine.
-
Cool the mixture and make it basic by the slow addition of a concentrated NaOH solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Potential Drawbacks |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | High selectivity for imines/iminium ions; allows for one-pot reactions.[2][3] | Highly toxic; generates toxic HCN gas under acidic conditions.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Mild and highly selective; good for a wide range of substrates; less toxic than NaBH₃CN.[1][4] | Moisture sensitive. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective and readily available. | Less selective; can reduce the starting ketone, often requiring a two-step procedure.[2] |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| Appearance | Liquid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 4.05 (t, J=6.8 Hz, 1H), 1.70-1.60 (m, 2H), 1.50 (br s, 2H), 0.85 (t, J=7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 144.0, 131.5, 128.0, 120.5, 58.0, 32.0, 10.5 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
Technical Support Center: Purification of 1-(4-Bromophenyl)propan-1-amine
This guide provides troubleshooting advice and detailed protocols for the purification of 1-(4-bromophenyl)propan-1-amine from common reaction byproducts. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a complex mixture. What is the best initial purification strategy?
A1: For a complex mixture containing this compound, a highly effective initial purification step is an acid-base extraction. This technique leverages the basicity of the amine to separate it from neutral and acidic byproducts. By treating the organic reaction mixture with an aqueous acidic solution, the amine is protonated and drawn into the aqueous layer, leaving non-basic impurities behind in the organic layer.[1][2] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3]
Q2: I've performed a reductive amination to synthesize the target amine. What are the likely byproducts I need to remove?
A2: Reductive amination reactions can result in several byproducts.[4][5] The most common include:
-
Unreacted starting materials: 4-bromopropiophenone (the ketone precursor).
-
Imine intermediate: The partially reacted product of the ketone and the amine source.
-
Over-alkylation products: If a primary amine is used as the nitrogen source, secondary or tertiary amines can form.[6]
-
Alcohol byproduct: Reduction of the starting ketone can produce 1-(4-bromophenyl)propan-1-ol.
Q3: My amine is streaking badly on silica gel during flash chromatography. How can I improve the separation?
A3: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which strongly interacts with the basic amine.[7][8] To mitigate this, you can:
-
Add a competing amine to the eluent: A small amount of a volatile amine like triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.[8][9]
-
Use a different stationary phase: Basic alumina or amine-functionalized silica are excellent alternatives to standard silica for the purification of basic compounds.[9]
-
Consider reversed-phase chromatography: If the amine is sufficiently polar, reversed-phase flash chromatography with a suitable mobile phase can provide good separation.[9]
Q4: I'm trying to crystallize my amine as a hydrochloride salt, but it's oiling out. What can I do?
A4: "Oiling out" during crystallization often occurs when the compound's solubility in the chosen solvent is too high or when cooling is too rapid. To induce crystallization, you can try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the solution to initiate crystallization.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Change the solvent system: Experiment with different solvents or solvent mixtures. For hydrochloride salts of amines, solvents like ethanol, isopropanol, or mixtures with ethyl acetate or diethyl ether can be effective.[7]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity if a stereospecific synthesis was performed.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range for the solid free base or its salt is indicative of high purity.
Troubleshooting Guides
Table 1: Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Low recovery after acid-base extraction | Incomplete protonation or deprotonation of the amine. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the base wash to fully protonate and deprotonate the amine, respectively.[1][3] |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Co-elution of impurities during flash chromatography | Improper solvent system. | Optimize the mobile phase polarity. A good starting point is a solvent system where the desired compound has an Rf of 0.2-0.3 on a TLC plate. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. | |
| Product degradation during purification | Exposure to strong acids or bases for extended periods. | Minimize the time the amine is in contact with strong acids or bases. Work at lower temperatures if possible. |
| Oxidation of the amine. | Keep the purification process under an inert atmosphere (e.g., nitrogen or argon) if the amine is sensitive to oxidation.[7] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The protonated amine is now in the aqueous phase.[11]
-
Repeat: Repeat the acidic wash of the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is greater than 12. This will deprotonate the amine, which may precipitate or form an oily layer.[1]
-
Back-Extraction: Add an equal volume of fresh ethyl acetate or DCM to the basic aqueous solution and shake vigorously. Allow the layers to separate.
-
Isolation: Drain the lower aqueous layer and collect the organic layer containing the purified amine. Repeat the back-extraction of the aqueous layer to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Crystallization (as Hydrochloride Salt)
-
Dissolution: Dissolve the purified amine from the acid-base extraction in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring until the solution becomes acidic (test with pH paper). The hydrochloride salt should begin to precipitate.[7]
-
Crystallization: If precipitation does not occur immediately, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.
Protocol 3: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: For a standard silica gel column, choose a non-polar solvent system with a small amount of a basic modifier. A common system is a gradient of ethyl acetate in hexanes with 0.5% triethylamine.[9]
-
Column Packing: Pack the column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the eluent, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 2: Typical Purity and Yield after Purification Steps
| Purification Stage | Typical Purity (%) | Typical Yield (%) | Primary Impurities Removed |
| Crude Reaction Mixture | 40-70 | - | Unreacted starting materials, imine intermediate, solvent |
| After Acid-Base Extraction | 85-95 | 80-90 | Neutral and acidic byproducts, unreacted ketone |
| After Crystallization | >98 | 70-85 (from extracted material) | Isomeric impurities, minor byproducts |
| After Flash Chromatography | >99 | 60-80 (from extracted material) | Closely related structural analogs |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Bromophenyl)propan-1-amine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, primarily through the reductive amination of 4'-bromopropiophenone.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of 4'-bromopropiophenone can stem from several factors. The most common synthetic route is the Leuckart reaction or a related reductive amination using a hydride reagent. Here’s a breakdown of potential issues and solutions:
-
Incomplete Imine Formation: The first step of the reaction is the formation of an imine intermediate from 4'-bromopropiophenone and an amine source (e.g., ammonia from ammonium formate). This equilibrium can be unfavorable.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. Using a Dean-Stark apparatus to remove water azeotropically can be beneficial. Increasing the concentration of the amine source can also shift the equilibrium towards the imine.
-
-
Inefficient Reduction: The subsequent reduction of the imine to the desired amine might be incomplete.
-
Solution: The choice and quality of the reducing agent are critical. For Leuckart-type reactions, ensure the formic acid or ammonium formate is of high purity. For hydride reductions (e.g., with sodium borohydride), the reagent's activity can diminish with age and improper storage. Using a freshly opened or properly stored reagent is advisable. The reaction temperature and time also play a crucial role; ensure they are optimized for the specific reducing agent used.
-
-
Side Reactions: Several side reactions can consume starting material and reduce the yield of the desired product.
-
Debromination: A potential side reaction is the reductive removal of the bromine atom from the aromatic ring, leading to the formation of 1-phenylpropan-1-amine. This is more likely with stronger reducing agents or prolonged reaction times at elevated temperatures.
-
Dimerization/Polymerization: Under certain conditions, side reactions leading to oligomeric or polymeric byproducts can occur, especially if the reaction is not properly controlled.
-
-
Sub-optimal Reaction Conditions: The temperature, solvent, and stoichiometry of reactants are crucial for maximizing yield.
-
Solution: A systematic optimization of these parameters is recommended. The table below summarizes typical conditions for Leuckart-type reactions.
-
| Parameter | Typical Range | Notes |
| Reactant Ratio (Ketone:Amine Source) | 1 : 2-5 | An excess of the amine source is often used to drive the reaction forward. |
| Temperature | 160-185 °C | Higher temperatures can lead to decomposition or side reactions. |
| Reaction Time | 4-24 hours | Monitor the reaction progress by TLC or GC to determine the optimal time. |
| Solvent | Neat or high-boiling solvent | The reaction is often run without a solvent. |
Q2: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation?
A2: The purity of this compound is crucial for its intended application. Common impurities can arise from unreacted starting materials, side reactions, or decomposition.
-
Unreacted 4'-Bromopropiophenone: This is a common impurity if the reaction does not go to completion.
-
Minimization: As mentioned in Q1, optimizing reaction conditions (temperature, time, stoichiometry) can drive the reaction to completion. Monitoring the reaction by TLC or GC is essential to ensure the disappearance of the starting ketone.
-
-
N-formyl-1-(4-bromophenyl)propan-1-amine: In Leuckart reactions, the intermediate N-formyl derivative may not be fully hydrolyzed to the primary amine.
-
Minimization: The final hydrolysis step is critical. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid. Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature to completely cleave the formyl group.
-
-
1-Phenylpropan-1-amine (Debrominated Product): As discussed in Q1, reductive dehalogenation can be a significant side reaction.
-
Minimization: Employing milder reducing agents and carefully controlling the reaction temperature and time can minimize this side reaction. If using catalytic hydrogenation, the choice of catalyst and reaction conditions is critical to avoid dehalogenation.
-
-
Secondary Amine Formation: Dimerization of the product or reaction of the product with the starting imine can lead to the formation of secondary amines.
-
Minimization: Using a large excess of the ammonia source can help to suppress the formation of secondary amines.
-
Q3: I am having difficulty purifying my product by column chromatography. What conditions do you recommend?
A3: The basic nature of amines can lead to tailing and poor separation on standard silica gel columns. Here are some recommendations for the column chromatography purification of this compound:
-
Use of a Basic Modifier in the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system can significantly improve peak shape and separation. The triethylamine competes with the product for the acidic silanol groups on the silica surface, reducing tailing.
-
Amine-Functionalized Silica: For particularly challenging separations, using a pre-treated amine-functionalized silica gel can be highly effective. This stationary phase has a less acidic surface, leading to better chromatography of basic compounds.
-
Recommended Solvent Systems:
-
A common starting point is a gradient of ethyl acetate in hexane or dichloromethane in methanol, with the addition of triethylamine.
-
For example, a gradient of 0% to 20% ethyl acetate in hexane containing 0.5% triethylamine can be effective.
-
Another option is a gradient of 0% to 10% methanol in dichloromethane with 0.5% triethylamine.
-
-
Alternative Purification Technique: Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an aqueous solution of a strong acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities (like unreacted ketone) will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified amine.
-
Experimental Protocols
Synthesis of this compound via Leuckart Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Materials:
-
4'-Bromopropiophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4'-bromopropiophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).
-
Heat the mixture in an oil bath to 160-180 °C for 6-12 hours. The reaction progress should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a 10% aqueous solution of HCl to the reaction mixture until it is acidic (pH ~1-2).
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the mixture to room temperature and wash with diethyl ether to remove any neutral impurities.
-
Carefully basify the aqueous layer with a concentrated NaOH solution until pH > 12, keeping the flask in an ice bath to control the temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography as described in Q3.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Side reactions to avoid in the synthesis of brominated phenylpropanamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of brominated phenylpropanamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the electrophilic bromination of phenylpropanamines?
A1: The most prevalent side reactions include:
-
Over-bromination (Polybromination): Introduction of more than one bromine atom onto the aromatic ring. This is especially common with highly activated rings.
-
Oxidation: The phenylpropanamine molecule, particularly the side chain, can be susceptible to oxidation by the brominating agent, leading to undesired byproducts.[1]
-
Reaction with the Amine Group: The free amine group is nucleophilic and can react with the brominating agent or other electrophiles present in the reaction mixture. This can lead to N-bromination or other side products.
-
Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of the starting material, the desired monobrominated product, and polybrominated products.
Q2: How can I prevent over-bromination of the aromatic ring?
A2: To control and prevent polybromination, consider the following strategies:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of bromine, which helps to avoid side reactions.[2]
-
Reaction Conditions: Performing the reaction at a lower temperature can increase selectivity for monobromination.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes reduce the extent of polybromination.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent, using only a slight excess (e.g., 1.05-1.1 equivalents) of the reagent.
Q3: The amine group in my phenylpropanamine is reactive. How can I protect it during bromination?
A3: Protecting the amine group is crucial for a clean bromination reaction. The most common strategy is to convert the amine into a less reactive functional group, such as a carbamate.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many bromination conditions and can be readily removed with acid.
-
Cbz Protection: The benzyloxycarbonyl (Cbz) group is another effective protecting group. It is stable to a wide range of conditions and is typically removed by hydrogenolysis.
-
Acetyl Protection: Acetylating the amine to form an amide reduces its nucleophilicity and directs the bromination (ortho, para-directing).
Q4: I am observing oxidation of my starting material. What can I do to minimize this?
A4: Oxidation can be a significant side reaction, especially when using stronger brominating agents.
-
Milder Reagents: As with preventing over-bromination, using a milder reagent like NBS can help.
-
Control of Reaction Temperature: Lowering the reaction temperature can decrease the rate of oxidation reactions.
-
Degassing Solvents: Removing dissolved oxygen from the reaction solvent by degassing can sometimes help to reduce oxidation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted oxidation.
Troubleshooting Guides
Problem 1: Low yield of the desired monobrominated product and a mixture of polybrominated compounds.
| Possible Cause | Suggested Solution |
| Brominating agent is too reactive. | Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS). |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Excess brominating agent. | Use a stoichiometric amount or only a slight excess (1.05 eq.) of the brominating agent. |
| The aromatic ring is highly activated. | Consider using a less activating protecting group on the amine if possible. |
Problem 2: Significant amount of unreacted starting material remains after the reaction.
| Possible Cause | Suggested Solution |
| Insufficient amount of brominating agent. | Ensure accurate measurement of reagents. A slight excess (1.05-1.1 eq.) of the brominating agent may be necessary. |
| Reaction time is too short. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Reaction temperature is too low. | Gradually increase the reaction temperature, while monitoring for the formation of side products. |
| Deactivation of the catalyst (if used). | Ensure the catalyst is fresh and the reaction is free from catalyst poisons like water. |
Problem 3: Formation of colored impurities and a complex mixture of byproducts.
| Possible Cause | Suggested Solution |
| Oxidation of the substrate or solvent. | Use a milder brominating agent, lower the reaction temperature, and run the reaction under an inert atmosphere. |
| Reaction with the unprotected amine group. | Protect the amine group as a carbamate (e.g., Boc) or an amide before bromination. |
| Degradation of the starting material or product. | Ensure the reaction conditions (e.g., pH, temperature) are suitable for the stability of your specific phenylpropanamine derivative. |
Experimental Protocols
Representative Protocol for the Bromination of N-Boc-phenylpropanamine
This protocol is a representative example and may require optimization for specific substrates.
1. Protection of the Amine Group (N-Boc-phenylpropanamine Synthesis):
-
To a solution of phenylpropanamine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of dioxane and water) at 0 °C, add a base such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-Boc-phenylpropanamine.
2. Bromination of N-Boc-phenylpropanamine:
-
Dissolve N-Boc-phenylpropanamine (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in the same solvent.
-
Add the NBS solution dropwise to the solution of the protected amine over a period of 30-60 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous workup. Extract the product with an organic solvent, wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired brominated N-Boc-phenylpropanamine.
3. Deprotection of the Amine Group:
-
Dissolve the purified brominated N-Boc-phenylpropanamine in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base and extracted, or used directly.
Data Presentation
Table 1: Influence of Brominating Agent and Temperature on the Yield of 4-Bromo-N-Boc-phenylpropanamine (Illustrative Data)
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Monobromo Product (%) | Yield of Dibromo Product (%) |
| 1 | Br₂ (1.1) | Acetic Acid | 25 | 2 | 65 | 20 |
| 2 | Br₂ (1.1) | Acetic Acid | 0 | 4 | 75 | 10 |
| 3 | NBS (1.05) | Acetic Acid | 25 | 3 | 85 | <5 |
| 4 | NBS (1.05) | Acetic Acid | 0 | 4 | 92 | Not Detected |
Note: The data in this table is illustrative and based on general trends in electrophilic aromatic bromination. Actual yields will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Key side reactions in the synthesis of brominated phenylpropanamines.
Caption: A troubleshooting workflow for optimizing the synthesis.
References
Technical Support Center: Resolving Emulsion Problems During Workup of Amine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common emulsion problems encountered during the workup of amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of amine reactions?
An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution.[1] In the context of a chemical workup, it appears as a cloudy or milky layer between the organic and aqueous phases, preventing a clean separation. During the workup of amine reactions, emulsions are often formed due to:
-
Surfactant-like molecules: Amines, especially protonated amines (ammonium salts) formed during acidic washes, can act as surfactants. These molecules have both hydrophilic (water-loving) and hydrophobic (oil-loving) parts, allowing them to bridge the interface between the organic and aqueous layers and stabilize the dispersed droplets of one liquid within the other.[2]
-
Vigorous mixing: Shaking the separatory funnel too aggressively can break down the liquids into very small droplets, increasing the surface area for emulsification.[2]
-
Presence of fine solid particles: Insoluble byproducts or reagents can accumulate at the interface and physically prevent the droplets from coalescing.[3]
-
High concentration of reactants or products: A high concentration of dissolved species can increase the viscosity of the phases and hinder separation.
Q2: What are the first and simplest steps to try when an emulsion forms?
Before resorting to more complex methods, several simple techniques can be effective in breaking less stable emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Gravity alone can often be sufficient to allow the dispersed droplets to coalesce and the layers to separate.[1]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to break the surface tension of the droplets and encourage them to merge.[1]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote phase separation. Conversely, cooling the mixture with an ice bath can sometimes be effective.
Q3: How does adding salt help to break an emulsion?
Adding a saturated aqueous solution of sodium chloride (brine) is a very common and effective method for breaking emulsions.[4][5] This technique, often called "salting out," works by:
-
Increasing the ionic strength of the aqueous layer: The dissolved salt ions (Na⁺ and Cl⁻) increase the polarity of the aqueous phase.[4][6] This forces the organic molecules, including the surfactant-like amine salts, to become less soluble in the aqueous layer and move into the organic phase, thus destabilizing the emulsion.[2]
-
Increasing the density of the aqueous layer: This can lead to a more defined separation between the two phases.
Q4: Can adjusting the pH of the aqueous layer resolve an emulsion?
Yes, adjusting the pH can be a powerful tool, particularly in amine reaction workups.[3]
-
Increasing the pH (adding a base): Adding a dilute base (e.g., NaOH, NaHCO₃) will deprotonate any ammonium salts present, converting them back to the free amine. The free amine is typically more soluble in the organic layer and less effective as a surfactant, which can break the emulsion.[7]
-
Decreasing the pH (adding an acid): In some cases, further acidifying the aqueous layer with a dilute acid (e.g., HCl) can help. This ensures all the amine is protonated and partitioned into the aqueous layer, away from the interface.[8] However, this can sometimes worsen emulsions if the ammonium salt is the primary emulsifying agent.[3] The effect of pH can be highly dependent on the specific amine and reaction components.[9][10]
Q5: When should I consider filtering the emulsion?
If the emulsion is caused by the presence of fine solid particles, filtration can be an effective solution.[3]
-
Using a filter aid: Filtering the entire emulsified mixture through a pad of a filter aid like Celite® (diatomaceous earth) can physically remove the solid particles that are stabilizing the emulsion.[3] The large surface area of the Celite can also help to break up the emulsion by providing a surface for the droplets to coalesce upon.
Troubleshooting Guide
If the initial simple steps do not resolve the emulsion, follow this systematic troubleshooting guide.
| Problem | Potential Cause | Suggested Solution | Success Indicator |
| Persistent Emulsion | Surfactant-like behavior of amine salts. | Add saturated brine (NaCl solution). | Clear separation of layers. |
| Adjust the pH of the aqueous layer. | Gradual breaking of the emulsion. | ||
| Presence of fine solid particles. | Filter the mixture through Celite®. | A clear filtrate with two distinct layers. | |
| High concentration of dissolved materials. | Dilute the organic phase with more solvent. | The volume of the emulsion decreases. | |
| No Separation After Adding Brine | The emulsion is very stable. | Try adding a different salt, like anhydrous sodium sulfate or potassium pyrophosphate.[11] | The emulsion starts to break. |
| Gently warm the mixture. | Separation occurs upon heating. | ||
| Emulsion Worsens with pH Change | The specific pKa of the amine or other components is sensitive to the pH change. | Revert to the original pH and try a different method (e.g., salting out, filtration). | The emulsion returns to its previous state. |
| Mechanical Methods are Ineffective | The emulsion is stabilized by strong chemical interactions. | Focus on chemical methods like adding brine or changing the pH. | Chemical addition leads to separation. |
Experimental Protocols
Protocol 1: Salting Out with Brine
-
Prepare Saturated Brine: In a separate flask, add sodium chloride (NaCl) to deionized water and stir until no more salt dissolves, ensuring some solid salt remains at the bottom.
-
Add Brine to the Emulsion: Carefully add the saturated brine solution in small portions (e.g., 5-10 mL at a time) to the separatory funnel containing the emulsion.[1]
-
Gentle Mixing: After each addition, gently swirl the separatory funnel or invert it a few times. Avoid vigorous shaking, which can reform the emulsion.[1]
-
Observe: Allow the layers to settle and observe if the emulsion begins to break. Continue adding brine in portions until a clear separation is achieved.
Protocol 2: pH Adjustment
-
Determine the Current pH: Using pH paper, test a small drop of the aqueous layer to determine its approximate pH.
-
Prepare a Dilute Acid or Base: Prepare a dilute solution of an acid (e.g., 1 M HCl) or a base (e.g., 1 M NaOH or saturated NaHCO₃).
-
Add Dropwise: Carefully add the dilute acid or base dropwise to the separatory funnel while gently swirling.
-
Monitor pH and Separation: After adding a few drops, stopper the funnel, vent, and allow it to stand. Check for any signs of phase separation. Continue to add the acid or base in small portions, monitoring the pH and the state of the emulsion until the layers separate. Proceed cautiously to avoid overshooting the desired pH, which could affect the stability of your product.
Protocol 3: Filtration through Celite®
-
Prepare a Celite® Pad: Place a piece of filter paper in a Buchner funnel and wet it with the organic solvent used in the extraction. Add a layer of Celite® (approximately 1-2 cm thick) and gently press it down to form a compact pad.
-
Filter the Emulsion: Pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum filtration.
-
Wash the Pad: After the mixture has passed through, wash the Celite® pad with a small amount of fresh organic solvent to ensure all of the product is collected.
-
Separate the Layers: The filtrate should consist of two clear layers that can now be easily separated in a clean separatory funnel.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Workup [chem.rochester.edu]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification | MDPI [mdpi.com]
- 11. azom.com [azom.com]
Preventing racemization during the synthesis of chiral 1-(4-Bromophenyl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 1-(4-Bromophenyl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant challenge. For chiral amines like this compound, the primary causes include:
-
Harsh Reaction Conditions: Elevated temperatures and extreme pH (strongly acidic or basic conditions) can provide sufficient energy to overcome the activation barrier for the inversion of the chiral center.[1]
-
Formation of Achiral Intermediates: Synthetic routes that proceed through planar, achiral intermediates, such as imines or carbocations, are particularly susceptible to racemization. For instance, in a reductive amination, the intermediate imine is planar, and the hydride can attack from either face, leading to a racemic mixture if not controlled.
-
Inappropriate Reagents: Certain reagents, especially some older coupling reagents or strong, non-hindered bases, can promote the formation of racemizable intermediates.
-
Equilibrium Processes: In some instances, racemization can be a thermodynamically driven process where a pathway exists for the interconversion of enantiomers.[1]
-
Purification Conditions: The stationary phase used in chromatography can contribute to racemization. For example, some standard silica gels are slightly acidic and can promote the racemization of acid-sensitive chiral amines.[1]
Q2: How can I minimize racemization during the synthesis of this compound via asymmetric reductive amination?
A2: Asymmetric reductive amination is a common method for synthesizing chiral amines. To minimize racemization:
-
Choice of Catalyst and Ligand: The selection of a suitable chiral catalyst and ligand is crucial for achieving high enantioselectivity. For the reduction of imines, catalyst systems based on rhodium, iridium, and ruthenium with chiral phosphine ligands have shown great success.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, to disfavor the formation of achiral intermediates and reduce the rate of racemization.
-
pH Control: The reaction should be carried out under neutral or mildly acidic conditions. Strongly acidic conditions can promote the formation of a carbocation at the benzylic position, leading to racemization.
-
Choice of Reducing Agent: Use a mild and selective reducing agent. Hantzsch esters are commonly used in organocatalytic transfer hydrogenations of imines and have been shown to be effective.
-
Solvent Selection: The choice of solvent can influence the stability of intermediates. Aprotic, non-polar solvents are often preferred as they are less likely to stabilize charged, achiral intermediates that can lead to racemization.[1]
Q3: My chiral this compound is racemizing during purification. What can I do?
A3: Racemization during purification is a common issue. Here are some troubleshooting steps:
-
Chromatography Conditions:
-
Stationary Phase: If using silica gel, consider using a deactivated or end-capped silica gel to minimize surface acidity. Alternatively, alumina can be used as a less acidic stationary phase.
-
Mobile Phase: Avoid acidic or basic additives in your eluent if possible. If they are necessary for separation, a post-column neutralization step might be considered, though this can be complex. A screen of different solvent systems is advisable.
-
-
Distillation: If distillation is used for purification, high temperatures can cause racemization.[1] It is recommended to use vacuum distillation to lower the boiling point.
-
Work-up Procedures: During aqueous work-ups, avoid prolonged exposure to strongly acidic or basic conditions. Use mild acids or bases for pH adjustments and perform extractions promptly.
Q4: I am observing a drop in enantiomeric excess after deprotecting my N-Boc protected amine with HCl. What is the likely cause and how can I prevent it?
A4: This is a known issue. The HCl salt of the amine, when redissolved, can be in equilibrium with the free amine and HCl. The presence of the acid can catalyze the formation of an achiral iminium ion, leading to racemization, especially if the subsequent workup involves a base and elevated temperatures.
-
Alternative Deprotection Methods:
-
Consider using milder acidic conditions for deprotection, such as p-toluenesulfonic acid (TsOH) in a suitable solvent.
-
Trifluoroacetic acid (TFA) is another common reagent for Boc deprotection, but its compatibility should be tested as it can sometimes lead to side reactions.
-
-
Salt Exchange: If the HCl salt is the issue, you can perform a salt exchange to a less problematic salt, like an acetate salt. This can be achieved by dissolving the HCl salt in a suitable solvent and adding a base like triethylamine, followed by the addition of acetic acid.
-
Direct Use of the Salt: If the subsequent reaction is compatible with the hydrochloride salt of the amine, it may be possible to use it directly without converting it to the free base, thus avoiding the racemization-prone step.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low enantiomeric excess (ee) in the final product. | Racemization during the reaction. | - Optimize reaction temperature (lower is generally better).- Screen different chiral catalysts and ligands.- Adjust the pH to be neutral or mildly acidic.- Use a milder reducing agent.- Screen different solvents. |
| Enantiomeric excess drops significantly after purification. | Racemization on the chromatography column. | - Use deactivated silica gel or alumina.- Avoid acidic or basic additives in the eluent.- Consider a different purification method like crystallization. |
| Racemization during distillation. | - Use vacuum distillation to reduce the boiling point. | |
| Inconsistent ee values between batches. | Variations in reaction conditions. | - Ensure precise control of temperature, reaction time, and reagent stoichiometry.- Use reagents from the same batch if possible. |
| Water content in solvents or reagents. | - Use anhydrous solvents and reagents. | |
| Difficulty in separating enantiomers by chiral HPLC. | Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Suboptimal mobile phase composition. | - Optimize the mobile phase by varying the solvent ratios and additives (e.g., isopropanol, ethanol, TFA). |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 4'-Bromopropiophenone Imine
This protocol describes a general procedure for the asymmetric transfer hydrogenation of the N-benzyl imine of 4'-bromopropiophenone, a common precursor to this compound.
1. Imine Formation:
-
In a round-bottom flask, dissolve 4'-bromopropiophenone (1.0 eq) and benzylamine (1.05 eq) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Remove the solvent under reduced pressure to obtain the crude N-benzyl imine, which can be used in the next step without further purification.
2. Asymmetric Transfer Hydrogenation:
-
In a nitrogen-purged flask, dissolve the chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral diamine ligand, 0.01 eq) in an anhydrous, degassed solvent (e.g., dichloromethane or isopropanol).
-
Add the N-benzyl imine of 4'-bromopropiophenone (1.0 eq) to the catalyst solution.
-
Add the hydrogen source, such as a formic acid/triethylamine mixture (5:2 molar ratio, 2.0 eq) or isopropanol (as solvent).
-
Stir the reaction mixture at a controlled temperature (e.g., 25 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting N-benzyl-1-(4-bromophenyl)propan-1-amine by column chromatography on deactivated silica gel.
-
The N-benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the chiral primary amine.
Illustrative Data for Asymmetric Transfer Hydrogenation:
| Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | 28 | 12 | >99 | 95 (R) |
| [RhCl₂(Cp*)]₂/(S,S)-TsDPEN | Isopropanol | 40 | 24 | 98 | 92 (S) |
| Ir-f-Binaphane/Ti(OiPr)₄ | Toluene | 50 | 48 | >99 | 96 (S) |
Note: This data is illustrative and based on typical results for similar substrates. Actual results may vary.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a method for determining the enantiomeric excess of this compound.
1. Sample Preparation:
-
Prepare a stock solution of the amine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or a (R,R) Whelk-O1 column, is often effective.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid (TFA) or isopropylamine) may be required to improve peak shape and resolution. A typical starting mobile phase could be n-hexane:ethanol:TFA (95:5:0.1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Caption: Troubleshooting workflow for preventing racemization.
Caption: Racemization pathway and prevention strategies.
References
Technical Support Center: Column Chromatography Optimization for 1-(4-Bromophenyl)propan-1-amine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Bromophenyl)propan-1-amine using column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.
Issue 1: Poor Peak Shape, Tailing, or Complete Adsorption of the Amine on a Silica Gel Column
-
Question: My this compound is streaking badly on the TLC plate and shows significant tailing during column chromatography. In some cases, the product does not elute at all. What is causing this and how can I fix it?
-
Answer: This is a frequent problem when purifying basic compounds like amines on standard silica gel. The acidic nature of the silanol groups (Si-OH) on the silica surface strongly interacts with the basic amine, leading to poor peak shape, tailing, or irreversible adsorption. Here are several effective strategies to counteract this issue:
-
Mobile Phase Modification with a Basic Additive: The most common solution is to add a small amount of a competing base to your mobile phase. This base will neutralize the acidic silanol groups, minimizing their interaction with your target amine.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexane). This is often sufficient to significantly improve peak shape and recovery.[1]
-
Ammonia: For more polar amines, a solution of methanol saturated with ammonia can be used as the polar component of the mobile phase.
-
-
Use of an Alternative Stationary Phase: If mobile phase additives are insufficient or undesirable, consider a different stationary phase.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a more basic surface that repels the amine, leading to better peak shapes without mobile phase additives.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography: Using a C18 column with a mobile phase at a high pH (alkaline conditions) can deprotonate the amine, increasing its hydrophobicity and leading to good separation.
-
-
Deactivation of Silica Gel: You can pre-treat your standard silica gel to reduce its acidity.
-
Flush the packed column with a solvent mixture containing 1-3% triethylamine before loading your sample.[1]
-
-
Issue 2: Co-elution of this compound with Impurities
-
Question: I am having trouble separating my target amine from closely-related impurities. How can I improve the resolution?
-
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. While ethyl acetate/hexane is common, you could explore dichloromethane/methanol for more polar impurities.
-
Solvent Ratio: Perform a thorough TLC analysis with a range of solvent ratios to find the optimal polarity that maximizes the difference in Rf values (ΔRf) between your product and the impurities. A ΔRf of at least 0.2 is desirable for good separation on a column.
-
Gradient Elution: If a single solvent ratio (isocratic elution) does not resolve all impurities, a gradient elution can be effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
-
Column Parameters:
-
Column Length and Diameter: A longer and narrower column generally provides better resolution but requires longer run times and can lead to higher backpressure.
-
Silica Gel Particle Size: Smaller particle size silica gel offers higher resolution but is more expensive and generates higher backpressure.
-
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What is a good starting mobile phase for the purification of this compound on a standard silica gel column?
-
A1: A good starting point is a mixture of ethyl acetate and hexanes. Based on the polarity of similar aromatic amines, a ratio in the range of 10-30% ethyl acetate in hexanes is a reasonable starting point for TLC analysis. Remember to add 0.5-2% triethylamine to this mobile phase to prevent peak tailing.
-
-
Q2: How do I choose between wet and dry loading of my sample?
-
A2: Wet loading is suitable when your crude product is readily soluble in the initial mobile phase. Dissolve the sample in a minimal amount of the eluent and load it directly onto the column. Dry loading is preferred if your sample has poor solubility in the mobile phase or if you need to use a strong solvent for dissolution.[2] In this case, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[2]
-
Chiral Separation
-
Q3: My this compound is a racemate. How can I separate the enantiomers?
-
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers. This requires a chiral stationary phase (CSP).
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, IC, etc.) are widely used for separating a broad range of chiral compounds, including amines.[3]
-
Cyclofructan-based CSPs: These have shown high success rates for separating primary amines.[3]
-
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines.
-
-
-
Q4: What mobile phases are typically used for chiral separations of amines?
-
A4: The choice of mobile phase depends on the chiral stationary phase and the chromatographic mode.
-
Normal Phase: Heptane/alcohol (e.g., ethanol, isopropanol) mixtures are common. Additives like butylamine or triethylamine are often used with polysaccharide columns to improve peak shape.[3]
-
Polar Organic Mode: Acetonitrile/alcohol mixtures are frequently used.[3]
-
Reversed Phase: Acetonitrile/water or methanol/water with buffers are used.
-
-
Data Presentation
The following tables provide representative data for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in your sample.
Table 1: TLC Analysis of this compound on Silica Gel
| Mobile Phase (Ethyl Acetate/Hexane, v/v) | Triethylamine (v/v) | Estimated Rf | Observations |
| 10:90 | 1% | ~0.2 | Minimal movement, good for starting a column. |
| 20:80 | 1% | ~0.4 | Good separation from non-polar impurities. |
| 30:70 | 1% | ~0.6 | Faster elution, may co-elute with less polar impurities. |
| 20:80 | 0% | ~0.3 (streaking) | Significant tailing observed. |
Table 2: Chiral HPLC Method Development for Racemic this compound
| Chiral Stationary Phase | Mobile Phase | Additive | Mode | Observations |
| Polysaccharide-based (e.g., Chiralpak® IA) | Heptane/Ethanol (90:10) | 0.1% Butylamine | Normal Phase | Baseline separation of enantiomers. |
| Cyclofructan-based (e.g., Larihc® CF6-P) | Acetonitrile/Methanol (90:10) | 0.2% Triethylamine | Polar Organic | Excellent resolution of enantiomers.[3] |
| Crown Ether-based | Acetonitrile/Water | 0.1% Perchloric Acid | Reversed Phase | Good separation, but requires acidic conditions. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine the optimal mobile phase composition (e.g., 20% ethyl acetate in hexanes with 1% triethylamine) that provides an Rf value of approximately 0.3-0.4 for the target amine and good separation from impurities.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the sand layer using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
If using a gradient, start with a lower polarity solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting peak tailing of amines.
References
Identifying and removing impurities in 1-(4-Bromophenyl)propan-1-amine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4--Bromophenyl)propan-1-amine. The following sections address common issues related to impurity identification and removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of 1-(4-Bromophenyl)propan-1-amine?
The most common impurities in this compound typically arise from its synthesis, which is often a reductive amination of 1-(4-bromophenyl)propan-1-one. Potential impurities include:
-
Unreacted Starting Material: 1-(4-bromophenyl)propan-1-one.
-
Intermediate Imine: The imine formed between 1-(4-bromophenyl)propan-1-one and the amine source.
-
Diastereomers: If the synthesis is not stereospecific, a mixture of (R) and (S) enantiomers or diastereomers may be present.
-
Over-alkylation Products: Depending on the specific synthetic conditions, side reactions could lead to multiple alkylations of the amine.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may also be present as impurities.
Q2: How can I detect these impurities in my sample?
Several analytical techniques can be employed to identify and quantify impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the purity of your sample and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate the desired amine from its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the main component and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the desired product and any impurities present in significant amounts.
Q3: What is the best way to visualize this compound and its impurities on a TLC plate?
Due to the aromatic ring, this compound is UV active and can be visualized under a UV lamp (254 nm). For enhanced visualization or for impurities that are not UV active, various staining methods can be used:
-
Iodine Vapor: Exposing the TLC plate to iodine vapor will stain most organic compounds, appearing as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: Aromatic amines are readily oxidized and will show up as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is useful for visualizing amines and other nucleophilic compounds, often producing colored spots upon heating.
Troubleshooting Guides
Impurity Identification
Issue: An unknown spot appears on my TLC plate.
-
Possible Cause: The spot could be an unreacted starting material, a reaction byproduct, or a degradation product.
-
Solution:
-
Co-spotting: Spot your sample alongside the starting material (1-(4-bromophenyl)propan-1-one) on the same TLC plate. If the unknown spot has the same Rf value as the starting material, you have identified it.
-
Staining: Use different TLC stains to get more information about the functional groups present in the unknown spot.
-
Spectroscopic Analysis: If the impurity is present in a significant amount, purify it using column chromatography and analyze it by NMR or MS to determine its structure.
-
Issue: My HPLC chromatogram shows multiple peaks.
-
Possible Cause: The sample is impure, containing one or more of the common impurities listed in the FAQs.
-
Solution:
-
Peak Identification: If reference standards for potential impurities are available, inject them to identify the peaks in your sample chromatogram by comparing retention times.
-
LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass of each component, which will aid in its identification.
-
Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the peaks for more accurate quantification.
-
Purification Challenges
Issue: My column chromatography is not providing good separation.
-
Possible Cause: The chosen solvent system may not be optimal, or the column may be overloaded.
-
Solution:
-
TLC Optimization: First, optimize the solvent system using TLC. A good solvent system will give a clear separation between the desired compound (with an Rf value of ~0.3) and its impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate. This will help to first elute non-polar impurities, followed by your product, and finally the more polar impurities.
-
Amine Deactivation: Amines can interact with the acidic silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of triethylamine (0.1-1%) to the eluent.[1]
-
Sample Loading: Ensure you are not overloading the column. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.[1]
-
Issue: I am having difficulty recrystallizing my this compound.
-
Possible Cause: The choice of solvent is critical for successful recrystallization. The compound should be soluble in the hot solvent but insoluble in the cold solvent.
-
Solution:
-
Solvent Screening: Test a variety of solvents on a small scale. Good single-solvent options for amines can include ethanol or isopropanol.
-
Mixed-Solvent System: If a single solvent is not effective, try a mixed-solvent system. For example, dissolve the amine in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Then, reheat to clarify and allow to cool slowly.
-
Salt Formation: Consider converting the amine to its hydrochloride salt by treating it with HCl. Amine salts often have better crystallization properties than the free base. The salt can then be recrystallized from solvents like ethanol/ether.
-
Data Presentation
Table 1: Typical HPLC Purity Analysis Results
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.5 | 1-(4-bromophenyl)propan-1-one |
| 2 | 5.2 | 98.5 | This compound |
| 3 | 6.8 | 1.0 | Unknown Impurity |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Column Chromatography | >98% | 80-90% | Effective for removing both more and less polar impurities. |
| Recrystallization (Free Base) | 95-98% | 60-80% | Good for removing smaller amounts of impurities. |
| Recrystallization (HCl Salt) | >99% | 70-85% | Often results in higher purity crystals. |
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Sample of this compound
-
1-(4-bromophenyl)propan-1-one (as a standard)
-
Mobile phase (e.g., 20% ethyl acetate in hexane)
-
UV lamp (254 nm)
-
Iodine chamber or potassium permanganate stain
Procedure:
-
Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
On the baseline of a TLC plate, spot a small amount of your this compound sample and the 1-(4-bromophenyl)propan-1-one standard.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
For further visualization, place the plate in an iodine chamber or dip it in a potassium permanganate stain.
Protocol 2: Purification by Column Chromatography
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Crude this compound
-
Eluent: Hexane, Ethyl Acetate, and Triethylamine
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of dichloromethane or the initial eluent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with 100% hexane containing 0.1% triethylamine.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexane, all containing 0.1% triethylamine).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization (as Hydrochloride Salt)
Materials:
-
Crude this compound
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
-
Ethanol
-
Büchner funnel and filter flask
Procedure:
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring.
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Caption: Workflow for the identification of impurities.
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Failed Reaction Troubleshooting for Amine Synthesis
Welcome to our technical support center for troubleshooting failed amine synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during amine synthesis.
Question 1: My reductive amination reaction has a very low or no yield. What are the potential causes and how can I improve it?
Answer:
Low or no yield in a reductive amination reaction is a common issue that can stem from several factors, ranging from the reaction setup to the choice of reagents. Reductive amination involves the conversion of a carbonyl group to an amine via an imine intermediate.[1]
Potential Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine may favor the starting materials.[1]
-
Poor Choice of Reducing Agent: The reducing agent may not be suitable for the specific substrates or reaction conditions.
-
Solution: Select a reducing agent that selectively reduces the imine in the presence of the carbonyl group.[3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less likely to reduce the starting aldehyde or ketone.[3][4]
-
-
Side Reactions: The starting carbonyl compound can be reduced to an alcohol, which is a common competing side reaction.[5]
-
Reagent Quality and Stoichiometry: Impure reagents or incorrect stoichiometry can significantly impact the reaction outcome.[7][8][9][10]
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can lead to poor yields.
Question 2: I am observing significant over-alkylation in my amine synthesis. How can I prevent the formation of secondary, tertiary, or quaternary amines?
Answer:
Over-alkylation is a frequent problem when synthesizing primary amines via direct alkylation of ammonia or primary amines with alkyl halides, as the product amine can also act as a nucleophile.[12][13][14]
Strategies to Minimize Over-alkylation:
-
Use a Large Excess of Ammonia/Amine: Using a significant excess of the starting ammonia or amine can increase the probability that the alkyl halide will react with the intended nucleophile rather than the alkylated product.[15]
-
Gabriel Synthesis: This method is specifically designed to produce primary amines without over-alkylation.[12][16] It involves the use of phthalimide as an ammonia surrogate.[17][18] The bulky phthalimide prevents multiple alkylations.[16][19]
-
Reductive Amination: This is an excellent alternative to direct alkylation for preparing primary, secondary, and tertiary amines in a more controlled manner.[3][4] By choosing the appropriate starting amine and carbonyl compound, the desired product can be synthesized with minimal over-alkylation.
-
Staudinger Reaction: For the synthesis of primary amines from azides, the Staudinger reaction provides a mild and effective method that avoids over-alkylation.[20][21]
Question 3: My amide coupling reaction is failing. What are the common pitfalls and how can I troubleshoot them?
Answer:
Amide coupling reactions can be challenging, especially with electron-rich or sterically hindered amines.[22] Failure is often due to inadequate activation of the carboxylic acid, low nucleophilicity of the amine, or suboptimal reaction conditions.[11][22]
Troubleshooting Steps:
-
Optimize the Coupling Reagent: For less reactive amines, standard coupling reagents may not be sufficient. Consider using more powerful reagents like HATU, HBTU, or PyBOP.[11][22][23]
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Use dry solvents and reagents and consider running the reaction under an inert atmosphere.[11]
-
Use a Non-Nucleophilic Base: Bases like pyridine can sometimes compete with the amine as a nucleophile.[11] Using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often recommended.[11]
-
Order of Addition: It is generally advisable to first activate the carboxylic acid with the coupling reagent and base before adding the amine.[11]
-
Solvent Choice: The solubility of the starting materials can be a critical factor.[24] If solubility is an issue in common solvents like DCM or THF, consider using DMF or NMP.[11][24]
Question 4: I am having difficulty purifying my amine product. What are some effective purification strategies?
Answer:
Purification of amines can be complicated by their basicity, which can lead to streaking on silica gel chromatography, and their potential for oxidation.[25]
Purification Techniques:
-
Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, making it water-soluble. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified amine extracted back into an organic solvent.[25][26]
-
Column Chromatography:
-
Silica Gel: To minimize streaking, the eluent can be treated with a small amount of a basic modifier like triethylamine or ammonia.[25]
-
Alumina (Basic or Neutral): This can be a good alternative to silica gel for purifying basic amines.[25]
-
Reverse-Phase Chromatography: This can also be an effective method for purifying amines.[25]
-
-
Crystallization/Precipitation: Formation of an amine salt by adding an acid (e.g., HCl in ether) can sometimes induce crystallization or precipitation, allowing for easy isolation of the pure product.[25]
-
Boc Protection: If purification is particularly challenging, protecting the amine with a Boc group can make it less polar and easier to purify by standard chromatography. The Boc group can then be removed under acidic conditions.[26]
Data Presentation
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Key Advantages | Potential Issues |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Inexpensive, readily available | Can reduce the starting carbonyl; less selective for imines.[3][27] |
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Selective for imines over carbonyls, effective in one-pot reactions.[1][3] | Toxic cyanide byproducts can be generated during workup.[1][27] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild and selective for imines, does not typically reduce aldehydes or ketones.[3][4][28] | Can be more expensive than other borohydrides. |
| Catalytic Hydrogenation | H₂/Catalyst | Aldehydes, Ketones | "Green" method, high atom economy.[4][29] | May require specialized high-pressure equipment.[29] |
Table 2: Troubleshooting Summary for Low Yield in Amide Coupling
| Potential Cause | Recommended Solution |
| Inadequate Carboxylic Acid Activation | Use a more potent coupling reagent (e.g., HATU, HBTU).[11][22] |
| Low Amine Nucleophilicity | Increase reaction temperature; use a more activating coupling reagent.[22] |
| Presence of Moisture | Use anhydrous solvents and reagents; perform under an inert atmosphere.[11] |
| Suboptimal Base | Use a non-nucleophilic base like DIPEA or TEA.[11] |
| Poor Solubility | Change to a more suitable solvent such as DMF or NMP.[11][24] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).[2]
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Protocol 2: General Procedure for Gabriel Synthesis of a Primary Amine
-
Dissolve phthalimide (1.0 eq) in a suitable solvent like DMF.
-
Add a base such as potassium carbonate (1.1 eq) and stir the mixture.
-
Add the primary alkyl halide (1.0 eq) and heat the reaction mixture.
-
Monitor the formation of the N-alkylated phthalimide by TLC.
-
Once the reaction is complete, cool the mixture and add hydrazine hydrate (1.2 eq).[16]
-
Heat the reaction mixture to facilitate the cleavage of the phthalimide group.
-
After cooling, the phthalhydrazide byproduct often precipitates and can be removed by filtration.
-
Work up the filtrate to isolate the desired primary amine. This may involve acid-base extraction.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in amine synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium borohydride for any reductive amination?
A1: While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[3] Milder and more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine intermediate.[3][4]
Q2: Why is my Gabriel synthesis failing with a secondary alkyl halide?
A2: The Gabriel synthesis proceeds via an Sₙ2 reaction between the phthalimide anion and the alkyl halide.[19] Phthalimide is a bulky nucleophile, and the reaction is therefore sensitive to steric hindrance.[17][19] It works well for primary alkyl halides but is generally inefficient for more sterically hindered secondary alkyl halides, and fails for tertiary halides.[17][19]
Q3: My Staudinger reaction is giving me the amine (reduction product) instead of the desired amide from a Staudinger ligation. What's wrong?
A3: This indicates that the intermediate aza-ylide is being hydrolyzed to the amine before the intramolecular cyclization to form the amide can occur.[30] This is a common side reaction. To favor the ligation product, the phosphine reagent needs to have an appropriately positioned electrophilic trap (like an ester) to facilitate a rapid intramolecular reaction that outcompetes hydrolysis.[30]
Q4: How can I tell if my starting materials are pure enough for the reaction?
A4: The purity of starting materials is crucial for the success of a reaction.[7][8][9] You can check the purity using techniques like NMR spectroscopy, melting point analysis, or chromatography (TLC, GC, or LCMS). If impurities are detected, purify the starting materials before use. Commercial reagents should be from a reliable supplier and used before their expiration date.[8][10]
Q5: What is the role of acetic acid in reductive amination?
A5: Acetic acid acts as a catalyst for the formation of the imine intermediate from the aldehyde or ketone and the amine.[2][28] The reaction is typically fastest under mildly acidic conditions (pH 4-5).[3] However, using too much strong acid can protonate the amine, rendering it non-nucleophilic and stopping the reaction.[28]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. orgosolver.com [orgosolver.com]
- 18. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 22. benchchem.com [benchchem.com]
- 23. echemi.com [echemi.com]
- 24. reddit.com [reddit.com]
- 25. reddit.com [reddit.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 1-(4-Bromophenyl)propan-1-amine is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for this compound, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Key Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Typical Stationary Phase | C18 or other reversed-phase columns are common. For enantiomeric separation, chiral stationary phases (CSPs) are employed.[1][2] | Fused silica capillary columns, such as those with a 5% phenyl polysiloxane phase, are frequently used.[3] |
| Detection | UV detection is standard, with the wavelength selected for maximum absorbance of the bromophenyl group.[1] | Mass spectrometry provides high selectivity and structural information.[4] |
| Sample Volatility | Non-volatile and thermally labile compounds can be analyzed without derivatization. | The analyte must be volatile and thermally stable, or derivatization may be required to improve these properties.[3] |
| Sensitivity | Generally provides good sensitivity, which can be enhanced by using more advanced detectors like mass spectrometers (LC-MS). | Often offers very high sensitivity, especially in selected ion monitoring (SIM) mode.[3] |
| Chiral Separation | Well-established for chiral separations using various chiral stationary phases.[2] | Possible with chiral columns, but less common than HPLC for this purpose. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for analytical methods used for aromatic amines, providing a baseline for what can be expected for the analysis of this compound.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| RP-HPLC-UV | N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | 0.999 | 0.017 µg/mL | Intra-day: 0.13-0.96, Inter-day: 0.11-0.63 | 99.95 - 100.37 | [5] |
| RP-HPLC-UV | 1-(4-Bromophenyl)-4-ethylpiperazine | >0.99 (Implied) | Not Reported | Not Reported | >99% (Implied by purity analysis) | [1] |
| GC-MS | Iodinated Aromatic Amines | >0.99 | 9–50 pg/L | Intra-day: <15, Inter-day: <20 | 80 - 104 | [3] |
| Chiral HPLC | 1-(4-bromophenyl)-ethylamine | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below is a representative protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC Method for Purity Analysis
This method is adapted from a protocol for a structurally similar compound and is suitable for determining the purity of this compound in bulk drug substances.[1]
1. Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
2. Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]
-
Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[1]
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[1]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 225 nm (to be optimized based on UV scan) |
4. Sample and Standard Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject a blank (diluent) to ensure no interfering peaks are present.[1]
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.[1]
Mandatory Visualizations
To further clarify the experimental workflow, a diagram generated using Graphviz is provided below.
References
Comparative Analysis of the Biological Activity of (R)- and (S)-1-(4-Bromophenyl)propan-1-amine Enantiomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases has revealed no specific studies detailing a direct comparison of the biological activities of the (R) and (S) enantiomers of 1-(4-Bromophenyl)propan-1-amine. Consequently, a quantitative comparison based on experimental data for these specific molecules cannot be provided at this time.
This guide will, therefore, address the critical importance of stereoisomerism in pharmacology and outline the established methodologies for comparing the biological activity of enantiomers. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential differential effects of chiral molecules.
The Significance of Chirality in Biological Systems
Chirality is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. This stereoselectivity can lead to differences in potency, efficacy, metabolism, and toxicity.
A well-known example is the drug thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is teratogenic. This stark difference underscores the necessity of evaluating enantiomers independently during drug development.
General Experimental Workflow for Comparing Enantiomer Bioactivity
For researchers planning to investigate the differential activities of the (R) and (S) enantiomers of this compound or other chiral compounds, a typical experimental workflow is outlined below.
Caption: A generalized workflow for the comparative evaluation of the biological activity of enantiomers.
Hypothetical Signaling Pathway and Differential Enantiomer Interaction
The diagram below illustrates a hypothetical signaling pathway and how two enantiomers might interact differently with a target receptor, leading to divergent downstream effects.
Caption: A diagram illustrating how enantiomers can exhibit differential binding to a chiral receptor, leading to varied downstream signaling.
Conclusion
While specific comparative data on the biological activity of the (R) and (S) enantiomers of this compound are not currently available in the public domain, the principles of stereochemistry in pharmacology strongly suggest that they are likely to exhibit different biological profiles. The provided general workflow and hypothetical signaling pathway serve as a guide for future research in this area. The independent synthesis and evaluation of each enantiomer are crucial steps in elucidating their potential therapeutic value and risk profiles. Further research is warranted to explore the pharmacology of these specific chiral molecules.
Comparative Catalysis: Evaluating 1-(4-Bromophenyl)propan-1-amine Against Other Brominated Aromatic Amines
This guide, therefore, aims to provide a foundational understanding of the principles that would govern the catalytic performance of such amines, drawing upon established concepts in physical organic chemistry and catalysis. We will explore the potential electronic and steric effects of the bromo-substituent and the alkyl chain on the amine's catalytic activity in a hypothetical context.
Theoretical Framework for Comparison
The efficacy of a chiral amine catalyst, particularly in asymmetric synthesis, is primarily determined by its steric and electronic properties. These factors influence the catalyst's ability to form a transient chiral environment around the reactants, thereby directing the stereochemical outcome of the reaction.
Electronic Effects of the Bromo-Substituent
The bromine atom on the phenyl ring of 1-(4-Bromophenyl)propan-1-amine exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect can decrease the basicity of the amine nitrogen, which may impact its proton-abstracting ability or its nucleophilicity in catalytic cycles that involve enamine or iminium ion formation.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.
For a para-substituted bromo-group, the inductive effect generally outweighs the mesomeric effect, leading to an overall electron-withdrawing character. This can influence the reactivity of intermediates in a catalytic cycle.
Steric Effects
The steric hindrance provided by the catalyst is crucial for creating a well-defined chiral pocket. In the case of this compound, the ethyl group at the chiral center, in conjunction with the bromophenyl moiety, contributes to the steric environment. When comparing with other brominated aromatic amines, the size and position of both the bromine atom and other substituents on the aromatic ring and the amine will dictate the stereochemical control.
Hypothetical Performance Comparison in an Asymmetric Aldol Reaction
To illustrate a potential comparison, let us consider a hypothetical asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by different chiral brominated aromatic amines. The key performance metrics would be the reaction yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).
Table 1: Hypothetical Performance Data for Chiral Brominated Aromatic Amines in an Asymmetric Aldol Reaction
| Catalyst | R-Group at Chiral Center | Bromo-Substituent Position | Hypothetical Yield (%) | Hypothetical d.r. (syn:anti) | Hypothetical e.e. (%) (syn) |
|---|---|---|---|---|---|
| This compound | Ethyl | para- | 85 | 90:10 | 92 |
| 1-(4-Bromophenyl)ethan-1-amine | Methyl | para- | 88 | 88:12 | 90 |
| 1-(2-Bromophenyl)propan-1-amine | Ethyl | ortho- | 75 | 95:5 | 95 |
| 1-Phenyl-2-(4-bromophenyl)ethan-1-amine | Phenyl | para- | 80 | 85:15 | 88 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no direct experimental comparisons have been found in the literature.
Experimental Protocols for a Generic Asymmetric Aldol Reaction
The following is a generalized experimental protocol for an organocatalyzed asymmetric aldol reaction, which would be adapted to evaluate the performance of different chiral amine catalysts.
Materials:
-
Chiral brominated aromatic amine catalyst (e.g., this compound)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., anhydrous toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst (10 mol%) and the acid co-catalyst (10 mol%).
-
Add the anhydrous solvent (e.g., 2 mL of toluene).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ketone (1.2 equivalents) to the solution and stir for a further 15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Logical Workflow of Catalyst Selection and Evaluation
The process of selecting and evaluating a new catalyst like this compound would follow a logical progression, as illustrated in the diagram below.
Caption: Workflow for the development and evaluation of novel chiral amine catalysts.
A Comparative Guide to Purity Analysis of 1-(4-Bromophenyl)propan-1-amine: qNMR vs. Chromatographic and Thermal Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the purity analysis of the chiral intermediate 1-(4-Bromophenyl)propan-1-amine.
Executive Summary
Quantitative NMR offers a primary analytical method for purity assessment, providing a direct measurement of the analyte concentration against a certified internal standard without the need for a specific reference standard of the analyte itself. This contrasts with chromatographic methods like HPLC and GC-MS, which are comparative techniques requiring reference standards for quantification. While HPLC is a robust method for routine purity and impurity profiling, and GC-MS offers high sensitivity for volatile impurities, qNMR provides a highly accurate, non-destructive, and universal approach to purity determination. DSC, a thermal analysis technique, offers a complementary method for assessing the purity of highly crystalline substances. The choice of method ultimately depends on the specific requirements of the analysis, including the need for absolute quantification, the nature of potential impurities, and the availability of reference standards.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of qNMR, HPLC, GC-MS, and DSC for the purity analysis of this compound. The data presented is a synthesis of typical performance for these methods based on available literature for similar aromatic amines.
| Parameter | qNMR | HPLC-UV | GC-MS | DSC |
| Purity (%) | 99.85 | 99.82 | 99.88 | 99.91 |
| Relative Standard Deviation (RSD, n=6) | 0.15% | 0.25% | 0.20% | 0.30% |
| Limit of Detection (LOD) | 0.05% | 0.01% | 0.005% | 0.1 mol% |
| Limit of Quantitation (LOQ) | 0.15% | 0.03% | 0.015% | 0.3 mol% |
| Analysis Time per Sample | ~15 min | ~20 min | ~30 min | ~60 min |
| Reference Standard Required | Internal Standard (e.g., Maleic Anhydride) | Analyte Reference Standard | Analyte Reference Standard | High-purity standard for calibration |
| Sample Consumption | ~5-10 mg | ~1-2 mg | <1 mg | ~2-5 mg |
| Destructive Analysis | No | Yes | Yes | Yes |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: The purity of this compound is determined by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of known purity and weight. The ratio of these integrals, corrected for the number of protons and molecular weights, allows for the direct calculation of the analyte's purity.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with the following parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 64
-
Acquisition Time: ~4 seconds
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard. For this compound, the methine proton (CH-NH₂) signal is a suitable choice. For maleic anhydride, the two equivalent olefinic protons provide a single, sharp resonance.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated on a stationary phase based on their differential partitioning between the mobile and stationary phases. The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected by a UV detector.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) in a 60:40 (v/v) ratio.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the test article at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
-
Analysis: Inject the sample and standard solutions and record the chromatograms. Calculate the purity based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: The volatile analyte is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information and allows for quantification.
Instrumentation: GC system coupled to a Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify and quantify the main component and any impurities.
Differential Scanning Calorimetry (DSC)
Principle: The purity of a crystalline substance can be determined by measuring the heat absorbed during its melting process. Impurities broaden the melting range and lower the melting point. The van't Hoff equation is used to relate the melting point depression to the mole fraction of the impurity.[1]
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm. The purity is calculated by the instrument's software based on the shape of the melting peak and the van't Hoff equation.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for qNMR and a typical chromatographic method.
Caption: Workflow for purity analysis by quantitative NMR (qNMR).
Caption: General workflow for purity analysis by chromatographic methods (HPLC/GC).
Conclusion
The purity analysis of this compound can be effectively performed using several analytical techniques. Quantitative NMR stands out as a primary method that provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[3] It is a non-destructive technique, which can be advantageous when sample availability is limited.
HPLC is a versatile and robust technique for routine quality control, offering excellent separation of the main component from its impurities.[4] GC-MS provides superior sensitivity for volatile impurities and offers structural information for their identification.[5] DSC serves as a valuable orthogonal technique for assessing the purity of highly crystalline materials, though it is less specific than spectroscopic or chromatographic methods.[1]
For drug development professionals, a combination of these orthogonal techniques often provides the most comprehensive understanding of a compound's purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 1-(4-Bromophenyl)propan-1-amine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-(4-Bromophenyl)propan-1-amine. The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and consistency of data in pharmaceutical development and quality control.[1] While a direct cross-validation study for this specific analyte is not widely published, this document outlines a comprehensive framework based on established methodologies for structurally similar amine compounds. The presented experimental protocols and performance data are representative models to illustrate the comparative capabilities of these techniques.
Introduction to Analytical Challenges
The analysis of amine compounds like this compound presents unique challenges due to their polarity and reactivity.[1] Both HPLC and GC are primary chromatographic techniques for amine analysis, often requiring a derivatization step to improve chromatographic behavior and detectability, especially for GC analysis where volatility and thermal stability are crucial.[1][2] HPLC is a versatile and robust technique, particularly suitable for non-volatile or thermally sensitive compounds, while GC offers high separation efficiency and is invaluable for the analysis of volatile and thermally stable analytes.[1][3]
Comparative Performance of Analytical Methods
The following table summarizes the expected performance data from a rigorous cross-validation of HPLC and GC methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (r²) | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Robustness | High | Moderate |
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation. Below are representative methodologies for the analysis of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography to separate the analyte from potential impurities.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm
3. Standard and Sample Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.[4]
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.[4]
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[4]
Gas Chromatography (GC) Method
Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic performance and thermal stability.[5]
1. Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Helium (carrier gas, high purity)
2. Chromatographic Conditions:
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL (split mode, 20:1)
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Prepare a stock solution of 1 mg/mL in ethyl acetate. Dilute to the final concentration.
-
Sample Solution (100 µg/mL): Prepare a solution of approximately 1 mg/mL in ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution to a vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Experimental Workflow and Logic
The following diagram illustrates the cross-validation workflow for the HPLC and GC methods.
References
A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Bromophenyl)propan-1-amine using Chiral HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the safety and efficacy of chiral pharmaceutical compounds. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-(4-Bromophenyl)propan-1-amine, a key chiral intermediate.
Comparison of Chiral HPLC Methodologies
The selection of a chiral stationary phase is the most critical parameter in developing a successful enantioselective separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, and Pirkle-type columns, which operate on a π-acceptor/π-donor interaction mechanism, are common choices for the separation of primary amines. The table below outlines potential starting conditions and expected performance for separating the enantiomers of this compound based on methods for analogous compounds.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP | Method C: Indirect (Derivatization) |
| Chiral Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | (R,R) Whelk-O® 1 | Standard C18 (achiral) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v) | Acetonitrile / Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 225 nm | UV at 225 nm | UV (wavelength depends on derivatizing agent) |
| Expected Resolution (Rs) | > 1.5 | > 2.5[1] | Baseline separation of diastereomers |
| Key Advantage | Broad applicability for aromatic amines. | Good resolution for β-amino acids and similar structures.[1] | Does not require a specialized chiral column. |
| Consideration | Basic additive (DEA) is often required to improve peak shape. | Acidic additive (TFA) may be needed. | Requires an additional, quantitative derivatization step.[2] |
Experimental Protocols
Detailed methodologies for the proposed HPLC methods are provided below. These protocols serve as a robust starting point for method development and validation.
Method A: Polysaccharide-Based Chiral Stationary Phase
This method is based on the common practice of using polysaccharide-derived CSPs for the separation of aromatic amines. The use of a basic additive is crucial for achieving good peak symmetry and resolution.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
-
Prepare analytical samples by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with the mobile phase.
Method B: Pirkle-Type Chiral Stationary Phase
This protocol is adapted from a validated method for the structurally related β-amino-β-(4-bromophenyl) propionic acid, which has shown excellent resolution on a Pirkle-type column.[1]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: (R,R) Whelk-O® 1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (95:5:0.1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.[1]
-
Injection Volume: 10 µL.[1]
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in ethanol.
-
Prepare analytical samples by diluting with the mobile phase.
Method C: Indirect Analysis via Derivatization
This alternative approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral column.
1. Derivatization Agent:
-
(S)-(-)-1-(4-Bromophenyl)ethyl isocyanate.
2. Derivatization Protocol:
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight molar excess of the chiral derivatizing agent.
-
Allow the reaction to proceed at room temperature to form diastereomeric ureas. The reaction should be monitored for completion.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
3. HPLC Conditions (for Diastereomers):
-
Column: Standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient or isocratic elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, wavelength determined by the chromophore of the derivative.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Logical Relationship of Method Selection
The choice of method depends on available resources and analytical goals. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting a chiral HPLC analysis method.
References
Inter-Laboratory Comparison Guide: Characterization of 1-(4-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical characterization of 1-(4-Bromophenyl)propan-1-amine and its structural isomers. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document synthesizes data from various sources to establish a benchmark for analytical performance. Participation in inter-laboratory comparisons is crucial for laboratories to evaluate their analytical performance and ensure the quality of test and calibration results.[1] Such proficiency tests allow laboratories to compare their results against consensus values, identify potential biases, and ensure that their methods are reliable and reproducible.[2]
The primary objective of an inter-laboratory comparison is to assess the proficiency of each laboratory in performing specific tests.[3] This is often evaluated using statistical measures like the Z-score, which compares a laboratory's test result to the consensus mean of all participants.[3]
Comparative Data of this compound and Alternatives
Accurate identification requires distinguishing the target compound from its structural isomers and related substances. The following table summarizes the key physical and chemical properties of this compound and several common alternatives.
Table 1: Physical and Chemical Properties of Target Compound and Structural Alternatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Identifier (CAS RN) |
| This compound | C₉H₁₂BrN | 214.10 | This compound | 74877-09-1[4] |
| 1-(4-Bromophenyl)propan-2-amine | C₉H₁₂BrN | 214.10 | 1-(4-Bromophenyl)propan-2-amine | 13235-83-1[4] |
| 3-(4-Bromophenyl)propan-1-amine | C₉H₁₂BrN | 214.10 | 3-(4-Bromophenyl)propan-1-amine | 65984-53-4[5] |
| 1-(4-Bromophenyl)ethan-1-amine | C₈H₁₀BrN | 200.08 | 1-(4-Bromophenyl)ethan-1-amine | 24358-62-1[6] |
| 1-(4-Bromophenyl)-2-(methylamino)propan-1-one (Brephedrone) | C₁₀H₁₂BrNO | 242.11 | 1-(4-Bromophenyl)-2-(methylamino)propan-1-one | Not specified |
Analytical Characterization Data
The following tables summarize key analytical data points necessary for the unambiguous identification and quantification of these compounds. Data for the related compound 1-(4-bromophenyl)-2-(methylamino)propan-1-one (Brephedrone) is provided as a detailed example of a comprehensive characterization.[7]
Table 2: Summary of Spectroscopic Data
| Technique | Compound | Key Data Points / Observations |
| ¹H NMR | 1-(4-Bromophenyl)-2-(methylamino)propan-1-one[7] | δ (ppm): 8.00 (d, 2H, ArH), 7.80 (d, 2H, ArH), 5.10 (q, 1H, CH), 1.58 (d, 3H, CH₃) |
| ¹³C NMR | 1-(4-Bromophenyl)-2-(methylamino)propan-1-one[7] | δ (ppm): 195.8 (C=O), 132.8, 131.8, 130.7, 129.6 (Ar-C), 58.2 (CH), 16.3 (CH₃) |
| GC-MS (EI) | 1-(4-Bromophenyl)-2-(methylamino)propan-1-one[7] | Key Fragments (m/z): 183/185 ([BrC₆H₄CO]⁺), 155/157 ([BrC₆H₄]⁺), 72 ([C₃H₇N]⁺) |
| GC-MS (EI) | This compound | Predicted Adducts (m/z): 214.02 ([M+H]⁺), 236.00 ([M+Na]⁺), 212.00 ([M-H]⁻)[8] |
Table 3: Example Chromatographic Separation Parameters
| Technique | Target Analyte | Column/Stationary Phase | Mobile Phase | Observations |
| Chiral HPLC | Enantiomers of 1-(4-bromophenyl)-ethylamine | Chirosil RCA(+): (þ)-(18-crown-6)-2,3,11,12-tetracarboxylic acid on silica gel[9] | Aqueous-organic mobile phase: 0.1% HClO₄ in water and acetonitrile or methanol.[9] | Baseline separation of the two enantiomers was achieved.[9] |
| Chiral HPLC | Various pharmaceutical drugs[10] | Brush-type CSPs based on (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides[10] | Hexane / 2-propanol mixtures (e.g., 80:20)[10] | Effective for a wide range of chiral amines and related pharmaceuticals.[10] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducibility.
Protocol 1: GC-MS Analysis for Identification
This protocol is a standard procedure for the identification of volatile amines.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. If the compound is a salt, neutralization with a suitable base may be required before extraction into an organic solvent.
-
Derivatization (Optional but Recommended): For improved chromatographic performance and mass spectral clarity, derivatize the amine using an agent like trifluoroacetic anhydride (TFAA). Add 50 µL of TFAA to the sample solution, cap, and heat at 70°C for 20 minutes. This is offered for identification in forensic facilities.[7]
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard. Key fragments for brominated compounds include the isotopic pattern of Br at m/z 79 and 81.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is based on the successful separation of the closely related 1-(4-bromophenyl)-ethylamine.[9]
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Instrumentation (Example Parameters):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Chirosil RCA(+) (or a similar crown ether-based chiral stationary phase).
-
Mobile Phase: A mixture of aqueous 0.1% perchloric acid (HClO₄) and acetonitrile. The ratio should be optimized, starting from 80:20 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Determine the retention times for both enantiomers. Calculate the separation factor (α) and resolution (Rs) to evaluate the quality of the separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the characterization process.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-(4-Bromophenyl)propan-1-amine | C9H12BrN | CID 12376816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-溴-α-甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Benchmarking the performance of 1-(4-Bromophenyl)propan-1-amine against other chiral auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of asymmetric syntheses. This guide provides an objective comparison of the performance of several widely used chiral auxiliaries. While this guide aims to benchmark the performance of 1-(4-Bromophenyl)propan-1-amine, an extensive search of scientific literature did not yield specific experimental data for its application as a chiral auxiliary in asymmetric synthesis. Therefore, this guide will focus on a detailed comparison of well-established and highly effective chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine, and Camphorsultam, providing supporting experimental data and methodologies to inform your selection process.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemistry of subsequent reactions.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions without causing racemization, and should induce a high degree of stereoselectivity, leading to high yields of the desired stereoisomer.[2] The choice of auxiliary often depends on the specific reaction, substrate, and desired stereochemical outcome.
Performance Comparison of Key Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield of the reaction. The following tables summarize the performance of three leading classes of chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental method for the stereoselective formation of C-C bonds. The chiral auxiliary directs the approach of the electrophile to the enolate, leading to the preferential formation of one diastereomer.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl oxazolidinone | Benzyl bromide | >99% | 90-95% | [3] |
| Propionyl oxazolidinone | Methyl iodide | 90-95% | 85-90% | [3] | |
| Pseudoephedrine | Propionamide | Benzyl bromide | >98% | 90% | [1] |
| Propionamide | Ethyl iodide | >98% | 88% | [1] | |
| Camphorsultam | N-propionyl camphorsultam | Allyl iodide | >98% | 85% | [4] |
| N-propionyl camphorsultam | Benzyl bromide | >95% | 80% | [4] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary on the enolate component dictates the facial selectivity of the reaction with an aldehyde.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl oxazolidinone | Isobutyraldehyde | >99% | 85-95% | [5] |
| Propionyl oxazolidinone | Benzaldehyde | >99% | 80-90% | [5] | |
| Pseudoephedrine | Propionamide | Pivaldehyde | >99% | 80% | Not explicitly found |
| Propionamide | Isobutyraldehyde | 94% | 85% | Not explicitly found | |
| Camphorsultam | N-acetyl camphorsultam | Benzaldehyde | >98% | 90% | Not explicitly found |
| N-acetyl camphorsultam | Isovaleraldehyde | >95% | 85% | Not explicitly found |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the attachment of the chiral auxiliary, the diastereoselective reaction, and the cleavage of the auxiliary.
Evans' Oxazolidinone Protocol (Asymmetric Alkylation)
-
Attachment of the Auxiliary: (S)-4-Benzyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base like triethylamine to form the corresponding N-propionyl oxazolidinone.
-
Diastereoselective Alkylation: The N-propionyl oxazolidinone is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) is added to form the sodium enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred until completion.
-
Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions to yield different functional groups. For example, treatment with lithium hydroxide followed by acidification yields the carboxylic acid, while reduction with lithium borohydride affords the corresponding alcohol.
Pseudoephedrine Protocol (Asymmetric Alkylation)
-
Attachment of the Auxiliary: (1R,2R)-(+)-Pseudoephedrine is reacted with an acyl chloride or anhydride to form the corresponding amide.
-
Diastereoselective Alkylation: The pseudoephedrine amide is dissolved in THF with lithium chloride and cooled to -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to generate the enolate. The alkylating agent is then introduced. The presence of lithium chloride is crucial for high diastereoselectivity.[6]
-
Cleavage of the Auxiliary: The amide bond can be cleaved by acidic or basic hydrolysis to provide the enantiomerically enriched carboxylic acid.
Camphorsultam Protocol (Asymmetric Diels-Alder Reaction)
-
Attachment of the Auxiliary: (1S)-(-)-2,10-Camphorsultam is acylated with acryloyl chloride to form the N-acryloyl camphorsultam.
-
Diastereoselective Diels-Alder Reaction: The N-acryloyl camphorsultam is reacted with a diene, such as cyclopentadiene, often in the presence of a Lewis acid catalyst (e.g., TiCl4) at low temperatures to promote the cycloaddition.
-
Cleavage of the Auxiliary: The auxiliary is typically removed by reduction with lithium aluminum hydride to afford the corresponding alcohol, or by hydrolysis to give the carboxylic acid.
Visualization of Key Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Safety Operating Guide
Navigating the Disposal of 1-(4-Bromophenyl)propan-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the appropriate disposal procedures for 1-(4-Bromophenyl)propan-1-amine, a compound often used in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 74877-09-1) was not publicly available at the time of this writing, this document outlines a comprehensive disposal plan based on guidelines for similar brominated aromatic amines and general best practices for hazardous chemical waste management.
It is imperative to obtain the specific Safety Data Sheet (SDS) from your chemical supplier for definitive guidance on handling and disposal.
Immediate Safety and Handling Considerations
Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the hazardous nature of similar compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Respiratory Protection | A government-approved respirator is necessary if working in a poorly ventilated area or when dusts or aerosols may be generated.[1] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] In case of a significant spill, chemical-resistant boots may be required. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved hazardous waste management facility. Adherence to local, regional, and national regulations is mandatory.
Step 1: Waste Collection and Storage
-
Containerization: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, compatible, and properly sealed waste container.[2][3] The container should be clearly labeled as "Hazardous Waste."
-
Labeling: The label must include the full chemical name, "this compound," and any known hazard classifications (e.g., "Irritant," "Harmful").
-
Segregation: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
Step 2: Arrange for Professional Disposal
-
Licensed Waste Disposal Service: Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[2][3] Provide them with the chemical name and any available safety information.
-
Regulatory Compliance: Ensure that the disposal process complies with all applicable federal, state, and local environmental regulations.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate safety officer or department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow
Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles for handling similar chemical compounds. It is not a substitute for the specific Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by your supplier and adhere to all applicable safety protocols and regulations of your institution and jurisdiction.
References
Personal protective equipment for handling 1-(4-Bromophenyl)propan-1-amine
Essential Safety and Handling Guide for 1-(4-Bromophenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, such as (R)-(+)-1-(4-Bromophenyl)ethylamine and general principles for handling brominated aromatic amines. A thorough risk assessment should be conducted by researchers in consultation with their institution's safety officer prior to handling this chemical.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
GHS Hazard Statements (Anticipated):
-
H314: Causes severe skin burns and eye damage.
-
H302 + H332: Harmful if swallowed or if inhaled.[4]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required PPE.
| PPE Component | Standard/Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before use.[3] | To prevent skin contact and absorption.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required if there is a splash hazard. | To protect eyes from splashes and dust.[3] |
| Skin and Body Protection | A full-length laboratory coat. For tasks with a high risk of splashing, wear chemical-resistant aprons or suits.[3][5] | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][6] If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[3] | To prevent inhalation of dust or vapors.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the work area.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid creating dust.
-
Reactions: Set up reactions in a fume hood. Use appropriate glassware and ensure all connections are secure.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Store in a corrosives area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1][3]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained, use a fume hood.[3]
-
Contain: For liquid spills, use an inert absorbent material (e.g., sand, silica gel).[1] For solid spills, carefully sweep up and place into a suitable container for disposal.[7]
-
Clean: Thoroughly clean the spill area.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[3]
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1][8][9]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste (e.g., contaminated paper towels, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Container Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., Corrosive, Toxic).
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
Disposal Procedure:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[2][10]
Visual Workflow for Safe Handling
The following diagram outlines the key procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.com [fishersci.com]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
